Repinotan hydrochloride
Descripción
Propiedades
IUPAC Name |
2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYREHZJIHPML-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932465 | |
| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144980-77-8 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bay x 3702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REPINOTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Repinotan Hydrochloride: A Deep Dive into its Central Nervous System Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Repinotan (B170810) hydrochloride (BAY x 3702) is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] Initially investigated for depression, its significant neuroprotective properties steered its development towards treating acute ischemic stroke and traumatic brain injury.[4][5] Although clinical trials in stroke did not demonstrate sufficient efficacy to proceed to market, the underlying mechanisms of action in the central nervous system (CNS) provide valuable insights for neuroprotective drug development.[1][6][7] This technical guide delineates the core mechanism of action of Repinotan hydrochloride, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: 5-HT1A Receptor Agonism
Repinotan's primary mechanism of action is its high-affinity binding to and activation of both presynaptic and postsynaptic 5-HT1A receptors in the CNS.[1][2] This interaction initiates a cascade of intracellular events that collectively contribute to its neuroprotective effects. The binding of Repinotan to the 5-HT1A receptor has been quantified in various preclinical models, demonstrating its high potency and selectivity.
Quantitative Data: Receptor Binding Affinity and Neuroprotective Efficacy
The affinity of Repinotan for the 5-HT1A receptor has been determined through radioligand binding assays, with the inhibition constant (Ki) serving as a measure of its binding potency. The neuroprotective efficacy has been quantified in animal models of stroke and traumatic brain injury by measuring the reduction in infarct volume.
| Parameter | Species/Tissue | Value | Reference |
| Binding Affinity (Ki) | |||
| Calf Hippocampus | 0.19 nM | [8] | |
| Rat Cortex | 0.25 nM | [8] | |
| Human Cortex | 0.25 nM | [8] | |
| Rat Hippocampus | 0.59 nM | [8] | |
| Neuroprotective Efficacy | Model | Dose | Infarct Volume Reduction |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 3 µg/kg (i.v. bolus) | 73% | |
| pMCAO | 3 and 10 µg/kg/h (i.v. infusion) | 65% | |
| pMCAO (delayed administration, 5h post-occlusion) | 10 µg/kg/h | 43% | |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 µg/kg/h | 97% | |
| tMCAO (delayed administration, 5h post-occlusion) | 10 µg/kg/h | 81% | |
| Acute Subdural Hematoma | 3 and 10 µg/kg/h | 65% | |
| Acute Subdural Hematoma (delayed administration, 5h post-occlusion) | 3 µg/kg/h | 54% |
Signaling Pathways and Downstream Effects
The activation of the 5-HT1A receptor by Repinotan triggers a series of downstream signaling events, leading to both immediate and long-term neuroprotective effects.
Primary Signaling Pathway: Neuronal Hyperpolarization and Reduced Excitotoxicity
The most immediate consequence of 5-HT1A receptor activation by Repinotan is the stimulation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] This leads to an efflux of potassium ions from the neuron, resulting in hyperpolarization of the cell membrane.[1][2] This hyperpolarized state increases the threshold for neuronal firing, thereby reducing neuronal activity and decreasing the release of the excitatory neurotransmitter glutamate (B1630785).[1][9] This reduction in glutamate release is a critical component of Repinotan's neuroprotective effect, as it mitigates the excitotoxic cascade that leads to neuronal death in ischemic and traumatic brain injuries.[8]
Secondary Signaling Pathways: Modulation of Apoptosis and Neurotrophic Factors
Beyond its immediate effects on neuronal excitability, Repinotan also influences intracellular signaling cascades that regulate cell survival and death.[6][9] Experimental studies have shown that Repinotan can:
-
Suppress Caspase-3 Activity: Through the activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase Cα (PKCα) pathways, Repinotan can inhibit the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][10]
-
Modulate Neurotrophic and Protective Factors: Repinotan has been shown to affect the levels of the anti-apoptotic protein Bcl-2, the serotonergic glial growth factor S-100β, and Nerve Growth Factor (NGF), all of which play roles in neuronal survival and plasticity.[1][2]
Experimental Protocols
The following are generalized yet detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound like Repinotan for the 5-HT1A receptor.
1. Materials:
-
Receptor Source: Membranes from cells expressing human 5-HT1A receptors (e.g., CHO, HEK293) or from rat brain tissue rich in these receptors (e.g., hippocampus).
-
Radioligand: A tritiated 5-HT1A receptor agonist or antagonist, such as [³H]8-OH-DPAT.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
2. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Repinotan. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the Repinotan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Repinotan - Wikipedia [en.wikipedia.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Repinotan Bayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, placebo-controlled trial to evaluate the efficacy, safety, tolerability, and pharmacokinetic/pharmacodynamic effects of a targeted exposure of intravenous repinotan in patients with acute ischemic stroke: modified Randomized Exposure Controlled Trial (mRECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repinotan, A 5-HT1A agonist, in the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The G protein-coupled 5-HT1A receptor causes suppression of caspase-3 through MAPK and protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Purification of Repinotan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of Repinotan hydrochloride, a potent and selective 5-HT1A receptor agonist. The document outlines the synthetic pathways, detailed experimental protocols, and purification methodologies critical for obtaining high-purity this compound suitable for research and development purposes.
Introduction
This compound, chemically known as (R)-2-(4-((2-isochroman)methylamino)butyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride, is a full agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] Its neuroprotective properties have been investigated for potential therapeutic applications in conditions such as stroke and traumatic brain injury.[3] The synthesis of this chiral molecule involves a multi-step process requiring careful control of stereochemistry and purification to ensure the desired enantiomer is obtained with high purity.
Synthetic Pathway
The synthesis of this compound can be conceptually divided into the preparation of two key intermediates: the chiral (R)-2-aminomethylchroman and the 4-bromobutylsaccharin side chain, followed by their coupling and final conversion to the hydrochloride salt.
A representative synthetic scheme is presented below.
Experimental Protocols
Synthesis of (R)-2-Aminomethylchroman (VI)
Step 1: Synthesis of N-((S)-1-Phenylethyl)-chroman-2-carboxamide (IV)
-
Activation of Chroman-2-carboxylic acid (I): Chroman-2-carboxylic acid (I) is reacted with thionyl chloride to form the corresponding acid chloride (II).
-
Amide Formation: The acid chloride (II) is then treated with (S)-phenethylamine (III) to yield a mixture of diastereomeric amides.
-
Diastereomeric Resolution: The desired (R,S)-diastereomer (IV) is separated from the mixture by fractional crystallization from ethanol. The undesired diastereomer can be epimerized and recycled.
Step 2: Reduction to Amine (V)
The isolated amide (IV) is reduced using a suitable reducing agent, such as diborane in tetrahydrofuran (B95107) (THF), to yield the amine (V).
Step 3: Hydrogenation to (R)-2-Aminomethylchroman (VI)
The amine (V) is subjected to catalytic hydrogenation over palladium on charcoal (Pd/C) to remove the phenylethyl group, affording the optically pure (R)-2-aminomethylchroman (VI).
Synthesis of 4-Bromobutylsaccharin (VII)
4-Bromobutylsaccharin (VII) is prepared by the alkylation of saccharin sodium salt with 1,4-dibromobutane.
Synthesis of this compound
-
Alkylation: The optically pure (R)-2-aminomethylchroman (VI) is alkylated with 4-bromobutylsaccharin (VII) to yield the free base of Repinotan.
-
Salt Formation: The free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound. The product is isolated by filtration.
Purification
High purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. The primary methods for purifying this compound are crystallization and chromatography.
Crystallization
Crystallization is a key step in the purification of the final product and for the separation of diastereomeric intermediates.
Protocol for Recrystallization of this compound:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at an elevated temperature (e.g., 70°C)[4].
| Parameter | Value/Condition | Reference |
| Crystallization Solvent | Ethanol | [4] |
| Purity Achieved | >98% (chemical) | [4] |
| Optical Purity | >99% e.e. | [4] |
Table 1: Crystallization Parameters for this compound.
Chromatographic Purification
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed for both purification and analytical assessment of purity.
Chiral HPLC for Enantiomeric Purity:
The enantiomeric excess (e.e.) of Repinotan and its chiral intermediates is determined using chiral HPLC. A common stationary phase for this purpose is Chiralpak AD®.[4]
| Parameter | Condition | Reference |
| Stationary Phase | Chiralpak AD® | [4] |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a basic additive (e.g., diethylamine) for basic compounds. | [5] |
| Detection | UV at a suitable wavelength (e.g., 272 or 279 nm). |
Table 2: Typical Chiral HPLC Parameters.
Impurity Profile
During the synthesis of this compound, several process-related impurities and degradation products can be formed. These include diastereomers, starting materials, and by-products from side reactions. A thorough impurity profiling is essential for quality control.
| Impurity Type | Potential Source |
| Diastereomers | Incomplete resolution of the N-((S)-1-Phenylethyl)-chroman-2-carboxamide intermediate. |
| Unreacted Intermediates | Incomplete reaction in the alkylation step (unreacted (R)-2-aminomethylchroman or 4-bromobutylsaccharin). |
| Over-alkylation Products | Reaction of the product with the alkylating agent. |
| Degradation Products | Hydrolysis of the saccharin moiety in alkaline or neutral aqueous solutions. |
Table 3: Potential Impurities in this compound Synthesis.
Signaling Pathway and Experimental Workflow
Repinotan is a 5-HT1A receptor agonist. The activation of this receptor triggers a cascade of intracellular signaling events.
A typical experimental workflow for the synthesis and purification of an active pharmaceutical ingredient like this compound is outlined below.
Conclusion
The synthesis and purification of this compound require a well-defined, multi-step process with stringent control over stereochemistry and purity. The methods outlined in this guide, including the synthetic route via key chroman and saccharin intermediates, and purification by crystallization and chromatography, provide a robust framework for obtaining this potent 5-HT1A agonist for research and development activities. Adherence to detailed experimental protocols and thorough analytical characterization are paramount to ensure the quality and reliability of the final compound.
References
Repinotan Hydrochloride: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Repinotan (B170810) hydrochloride (BAY x 3702) is a potent and highly selective 5-HT1A receptor full agonist that was the subject of significant research and development efforts, primarily for its neuroprotective potential in acute ischemic stroke and traumatic brain injury. Despite promising preclinical evidence demonstrating its ability to reduce neuronal damage, repinotan ultimately failed to show sufficient efficacy in pivotal clinical trials, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to repinotan hydrochloride.
Introduction
This compound, an aminomethylchroman derivative, was first synthesized by Bayer Healthcare AG in the early 2000s.[1] It emerged from a research program aimed at developing compounds with high affinity and selectivity for the 5-HT1A receptor.[2] Initially investigated as an oral treatment for depression, its development focus shifted to its potential as a neuroprotective agent for acute neurological conditions such as ischemic stroke and traumatic brain injury, administered intravenously.[1][3]
Discovery and Development History
The development of repinotan was underpinned by the hypothesis that activation of 5-HT1A receptors could confer neuroprotection in the context of ischemic injury. Preclinical studies in various animal models of stroke and brain injury showed that repinotan could significantly reduce infarct volume and improve functional outcomes.[4][5][6] These encouraging results propelled the compound into clinical development.
Phase I studies in healthy volunteers established the pharmacokinetic profile and safety of intravenously administered repinotan.[7] Subsequently, Phase II clinical trials, such as the BRAINS study, were conducted to assess its safety, tolerability, and dose-response in patients with acute ischemic stroke.[8] While the drug was generally well-tolerated, with a predictable side-effect profile, it did not demonstrate a statistically significant improvement in clinical outcomes compared to placebo.[8][9] A large, randomized, double-blind, placebo-controlled Phase III trial (NCT00044915) was initiated to further evaluate the efficacy and safety of repinotan in acute ischemic stroke patients.[10] However, due to insufficient efficacy, the development of repinotan for stroke and traumatic brain injury was ultimately halted.[1]
Despite its failure in the neurology space, research has continued to explore other potential applications for repinotan, such as its ability to counteract opioid-induced respiratory depression.[1][11]
Mechanism of Action
Repinotan is a high-affinity, selective, full agonist of the 5-HT1A receptor subtype.[2][12] Its neuroprotective effects are believed to be mediated through a multi-faceted mechanism of action initiated by the activation of both pre- and post-synaptic 5-HT1A receptors.[4][13]
The primary mechanism involves the activation of G protein-coupled inwardly rectifying K+ channels (GIRKs).[4][13] This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[4][13] By mitigating glutamate-induced excitotoxicity, repinotan protects neurons from overexcitation and subsequent cell death, a key pathological process in ischemic brain injury.[12]
Beyond this primary mechanism, experimental studies have indicated that repinotan influences several downstream signaling pathways involved in cell survival and apoptosis. These include:
-
Activation of the PI3K/Akt pathway: This pro-survival pathway is known to inhibit apoptosis.[12]
-
Modulation of Bcl-2 family proteins: Repinotan has been shown to affect the expression of the anti-apoptotic protein Bcl-2.[13]
-
Inhibition of Caspase-3 activity: Repinotan can suppress the activity of this key executioner caspase in the apoptotic cascade, an effect potentially mediated through the MAPK and PKCα signaling pathways.[13]
-
Increased release of neurotrophic factors: Repinotan has been observed to increase the release of nerve growth factor (NGF) and the serotonergic glial growth factor S-100beta.[13]
These interconnected pathways contribute to the overall neuroprotective profile of repinotan observed in preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies.
Table 1: Receptor Binding Affinity (Ki)
| Receptor | Species/Tissue | Ki (nM) | Reference |
| 5-HT1A | Calf Hippocampus | 0.19 | [14] |
| 5-HT1A | Rat Cortex | 0.25 | [14] |
| 5-HT1A | Human Cortex | 0.25 | [14] |
| 5-HT1A | Rat Hippocampus | 0.59 | [14] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Population | Value | Reference |
| Half-life (t½) | Healthy Young and Elderly Subjects | 0.8 - 1.8 hours | [15] |
| Time to Steady State (Css) | Healthy Volunteers (IV infusion) | 4 - 6 hours | [15] |
| Metabolism | Humans | Primarily by CYP2D6 | [1][16] |
| Elimination Half-life (Extensive Metabolizers) | Healthy Male Volunteers | ~1 hour | [7] |
| Elimination Half-life (Poor Metabolizers) | Healthy Male Volunteers | Up to 11 hours (mean) | [7] |
Table 3: Preclinical Efficacy in Stroke Models
| Animal Model | Dosing Regimen | Infarct Volume Reduction | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 3 µg/kg (IV bolus) | 73% | [5] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 3 and 10 µg/kg/h (IV infusion) | 65% | [5] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 10 µg/kg/h (IV infusion, delayed 5h) | 43% | [5] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 µg/kg/h (IV infusion, immediate) | 97% | [5] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 µg/kg/h (IV infusion, delayed 5h) | 81% | [5] |
| Acute Subdural Hematoma | 3 and 10 µg/kg/h (IV infusion) | 65% | [5] |
| Acute Subdural Hematoma | 3 µg/kg/h (IV infusion, delayed 5h) | 54% | [5] |
Table 4: Clinical Trial Dosing
| Study | Indication | Dosing Regimen | Reference |
| BRAINS Study (Phase II) | Acute Ischemic Stroke | 0.5, 1.25, or 2.5 mg/day (continuous IV infusion for 72h) | [8] |
| Phase III Trial (NCT00044915) | Acute Ischemic Stroke | 1.25 mg (total dose) | [10] |
| Traumatic Brain Injury Study | Severe Traumatic Brain Injury | 0.5, 1.25, or 2.50 mg/day (continuous IV infusion for 7 days) | [17] |
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.
Methodology:
-
Tissue Preparation: Membranes are prepared from calf hippocampus, rat cortex, or human cortex, tissues known to have a high density of 5-HT1A receptors.
-
Radioligand: A radiolabeled 5-HT1A receptor antagonist, such as [3H]8-OH-DPAT, is used.
-
Assay: The tissue membranes are incubated with the radioligand in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of repinotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Animal Models of Ischemic Stroke
Objective: To evaluate the neuroprotective efficacy of repinotan in reducing infarct volume following an ischemic event.
Methodology (Middle Cerebral Artery Occlusion - MCAO):
-
Animal Model: Male Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure (Transient MCAO):
-
A midline incision is made in the neck to expose the common carotid artery.
-
A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
Surgical Procedure (Permanent MCAO):
-
The middle cerebral artery is permanently occluded by electrocoagulation or ligation.
-
-
Drug Administration: this compound or vehicle is administered intravenously as a bolus injection or continuous infusion at various time points before, during, or after the ischemic insult.
-
Outcome Assessment:
-
After a survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed.
-
The brains are sectioned and stained with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area.
-
The infarct volume is quantified using image analysis software.
-
Clinical Trial in Acute Ischemic Stroke (BRAINS Study)
Objective: To assess the safety, tolerability, and dose of repinotan in patients with acute ischemic stroke.[8]
Methodology:
-
Study Design: A double-blind, placebo-controlled, randomized, multicenter Phase II study.[8]
-
Patient Population: Patients with acute hemispheric ischemia and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.[8]
-
Intervention: Patients were randomized to receive a continuous intravenous infusion of placebo or repinotan at doses of 0.5, 1.25, or 2.5 mg/day for 72 hours.[8]
-
Treatment Window: Treatment was initiated within six hours of symptom onset.[8]
-
Outcome Measures:
-
Primary: Safety and tolerability, assessed by monitoring adverse events, vital signs, and laboratory parameters.
-
Secondary: Efficacy was evaluated at four weeks and three months using neurological and functional outcome scales.[8]
-
Visualizations
Signaling Pathways of Repinotan
Caption: Repinotan's neuroprotective signaling cascade.
Experimental Workflow for Preclinical MCAO Studies
Caption: Workflow of preclinical MCAO experiments.
Conclusion
This compound represents a case study in the challenges of translating promising preclinical neuroprotective effects into clinical efficacy. While the compound demonstrated a clear mechanism of action and robust effects in animal models of stroke and traumatic brain injury, it ultimately failed to meet its primary endpoints in human trials for these indications. The development history of repinotan underscores the complexities of developing drugs for acute neurological emergencies and highlights the translational gap that often exists between preclinical and clinical research in this field. Nevertheless, the extensive research conducted on repinotan has contributed valuable insights into the role of the 5-HT1A receptor in neuronal injury and survival, and ongoing investigations may yet identify alternative therapeutic applications for this potent and selective agonist.
References
- 1. Repinotan - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Repinotan Bayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective 5-HT(1A) receptor agonist repinotan HCl attenuates histopathology and spatial learning deficits following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of escalating doses of intravenous repinotan in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Repinotan, a selective 5-HT1A-R-agonist, antagonizes morphine-induced ventilatory depression in anesthetized rats [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effect of gender and age on the pharmacokinetics of repinotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of interethnic differences in repinotan pharmacokinetics by using population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Repinotan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repinotan (B170810) hydrochloride (BAY x 3702) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and traumatic brain injury.[3][4][5][6] This technical guide provides an in-depth overview of the in vitro pharmacological properties of Repinotan hydrochloride, including its receptor binding affinity, functional activity, and associated signaling pathways. The information is presented to support further research and drug development efforts.
Core Pharmacological Profile
This compound's primary mechanism of action is its high-affinity binding to and activation of the 5-HT1A receptor. This interaction initiates a cascade of intracellular events that are believed to underlie its neuroprotective effects.
Data Presentation
The following tables summarize the quantitative data on the in vitro pharmacology of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue/Cell Line | Species | K i (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Calf Hippocampus | Bovine | 0.19 | [1] |
| 5-HT1A | [³H]8-OH-DPAT | Rat Cortex | Rat | 0.25 | [1] |
| 5-HT1A | [³H]8-OH-DPAT | Human Cortex | Human | 0.25 | [1] |
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | Rat | 0.59 | [1] |
Note: Data for off-target binding affinities are not extensively available in the public domain, though Repinotan is reported to be highly selective for the 5-HT1A receptor.
Table 2: Functional Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Assay | CHO-h5-HT1A | EC50 | Data not available | |
| GTPγS Binding Assay | HEK293-h5-HT1A | EC50 | Data not available |
Signaling Pathways
Activation of the 5-HT1A receptor by this compound triggers several downstream signaling cascades, contributing to its neuroprotective effects.
Primary Signaling Mechanism
The principal neuroprotective mechanism of Repinotan is thought to be neuronal hyperpolarization. This is achieved through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon binding to both pre- and post-synaptic 5-HT1A receptors.[3][4] This hyperpolarization leads to an inhibition of neuronal firing and a reduction in the release of the excitatory neurotransmitter glutamate, thereby protecting neurons from overexcitation.[3][4]
Secondary Signaling Pathways
Experimental studies indicate that Repinotan also modulates other intracellular pathways involved in cell survival and apoptosis.[3] It has been shown to suppress the activity of caspase-3, a key executioner enzyme in apoptosis, through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C alpha (PKCα) pathways.[3][7]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard pharmacological assays and can be adapted for the specific characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT)
-
Receptor Source: Rat hippocampal membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT
-
Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters (e.g., Whatman GF/B)
Procedure:
-
Membrane Preparation:
-
Homogenize rat hippocampus in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound.
-
Use a single, fixed concentration of [³H]8-OH-DPAT (typically at or near its Kd value).
-
Prepare triplicate tubes for total binding (no competitor), non-specific binding (with 10 µM serotonin), and for each concentration of this compound.
-
Add the membrane preparation (typically 50-100 µg of protein) to each tube.
-
-
Incubation: Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Measurement
This assay measures the ability of this compound to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, which is a functional consequence of activating Gi/o-coupled receptors like 5-HT1A.
Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Test Compound: this compound
-
Stimulant: Forskolin (B1673556)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.
Procedure:
-
Cell Preparation:
-
Culture CHO-h5-HT1A cells to confluence.
-
Detach cells, centrifuge, and resuspend in assay buffer at the desired concentration.
-
-
Assay Setup:
-
Plate the cells in a 96- or 384-well plate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells and pre-incubate.
-
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of this compound.
-
Determine the EC50 value from the curve.
-
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G proteins by this compound, an early event in the GPCR signaling cascade.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating the binding of [³⁵S]GTPγS to G proteins.
Materials:
-
Test Compound: this compound
-
Radioligand: [³⁵S]GTPγS
-
Receptor Source: Membranes from HEK293 cells expressing the human 5-HT1A receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.
-
GDP (Guanosine diphosphate)
-
Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare membranes from HEK293-h5-HT1A cells as described in the radioligand binding assay protocol.
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, GDP, and the this compound dilutions.
-
-
Initiation and Incubation:
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Separation:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
-
Quantification:
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the stimulated [³⁵S]GTPγS binding against the concentration of this compound.
-
Determine the EC50 and Emax values from the curve.
-
Conclusion
This compound is a high-affinity, selective full agonist for the 5-HT1A receptor. Its in vitro profile is characterized by potent binding to the receptor and the activation of downstream signaling pathways associated with neuroprotection. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and similar compounds, aiding in the discovery and development of novel therapeutics targeting the 5-HT1A receptor. Further studies are warranted to generate a more complete off-target binding profile and to quantify its functional potency in standardized assays.
References
- 1. scispace.com [scispace.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The G protein-coupled 5-HT1A receptor causes suppression of caspase-3 through MAPK and protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Repinotan Hydrochloride: A Technical Guide to its Neuroprotective Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repinotan (B170810) hydrochloride (BAY x 3702) is a highly selective and potent full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical experimental models of ischemic stroke and traumatic brain injury, including permanent and transient middle cerebral artery occlusion (pMCAO and tMCAO).[1][3][4][5] The neuroprotective properties of Repinotan are directly mediated through the 5-HT1A receptor, as its effects are blocked by specific antagonists like WAY 100635.[1][3][4] While initial preclinical data were promising, suggesting a therapeutic window of at least 5 hours post-injury in animal models, clinical trials in acute ischemic stroke patients did not demonstrate efficacy.[1][2][3] This guide provides an in-depth technical overview of the core molecular signaling pathways implicated in Repinotan's neuroprotective action, supported by quantitative data and detailed experimental methodologies.
Core Neuroprotective Signaling Pathways
The neuroprotective effects of Repinotan hydrochloride are multifactorial, stemming from its primary action on the 5-HT1A receptor and cascading into downstream pathways that mitigate excitotoxicity and inhibit apoptosis.
Primary Mechanism: Attenuation of Excitotoxicity
The principal and most immediate neuroprotective mechanism of Repinotan involves the modulation of neuronal excitability.[1][2][4]
-
5-HT1A Receptor Activation: Repinotan binds to both presynaptic and postsynaptic 5-HT1A receptors.[1][2][4]
-
GIRK Channel Activation: This binding activates G protein-coupled inwardly rectifying potassium (K+) channels.[1][2][4]
-
Neuronal Hyperpolarization: The opening of these K+ channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane.[1][2][4]
-
Reduced Glutamate Release: This hyperpolarized state increases the threshold for neuronal firing, thereby inhibiting the excessive release of the excitatory neurotransmitter glutamate, a key mediator of ischemic cell death.[1][2][4]
References
- 1. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. scispace.com [scispace.com]
- 5. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on BAY x 3702 (Repinotan)
Introduction
BAY x 3702, also known as Repinotan (B170810), is a potent and selective full agonist of the serotonin (B10506) 5-HT1A receptor.[1][2][3][4] Developed by Bayer, this aminomethylchroman derivative has been extensively investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke and traumatic brain injury.[5][6] Repinotan readily crosses the blood-brain barrier, allowing for rapid distribution to the central nervous system.[2][7] While it showed promise in preclinical studies, its development for stroke was halted after Phase II/III clinical trials did not demonstrate sufficient efficacy.[2][6][8] However, research into its other potential applications, such as counteracting opioid-induced respiratory depression, has continued.[2]
Pharmacology and Mechanism of Action
Repinotan's primary mechanism of action is as a high-affinity, selective, and full agonist at the 5-HT1A receptor subtype.[1][2][3] Its neuroprotective effects are believed to be mediated through several interconnected pathways initiated by the activation of this receptor.
The binding of Repinotan to both presynaptic and postsynaptic 5-HT1A receptors leads to the activation of G protein-coupled inwardly rectifying potassium (K+) channels.[2][8][9] This results in neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[2][8][9] This reduction in glutamate-induced excitotoxicity is a key aspect of its neuroprotective effect.[10]
Beyond this primary mechanism, Repinotan has been shown to influence several downstream signaling cascades and cellular processes:
-
Anti-apoptotic Pathways: Repinotan has been reported to activate the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway.[1][4] It also affects the death-inhibiting protein Bcl-2 and suppresses the activity of caspase-3 through MAPK and PKCα signaling.[8][9][11]
-
Neurotrophic Factor Modulation: The compound has been shown to increase the release of the neurite extension factor S-100 beta and Nerve Growth Factor (NGF).[1][8][9][11][12]
-
Dopaminergic System Modulation: Repinotan increases the activity of dopamine (B1211576) neurons in the ventral tegmental area and dopamine release in the medial prefrontal cortex.[2]
The following diagram illustrates the proposed signaling pathway of Repinotan.
Caption: Proposed signaling pathway of Repinotan (BAY x 3702).
Quantitative Data
Binding Affinities (Ki values)
Repinotan demonstrates high affinity for the 5-HT1A receptor and lower affinity for other receptor types.
| Receptor | Tissue Source | Ki (nM) |
| 5-HT1A | Calf Hippocampus | 0.19[13] |
| Rat Cortex | 0.25[13] | |
| Human Cortex | 0.25[13] | |
| Rat Hippocampus | 0.59[13] | |
| 5-HT7 | - | 6[13] |
| α1-adrenergic | - | 6[13] |
| α2-adrenergic | - | 7[13] |
| 5-HT1D | - | 36[13] |
| Dopamine D2 | - | 48[13] |
| Dopamine D4 | - | 91[13] |
| Sigma sites | - | 176[13] |
| 5-HT2C | - | 310[13] |
Efficacy in Animal Models of Stroke and Traumatic Brain Injury
Repinotan has shown significant neuroprotective efficacy in various animal models.
| Model | Administration | Dose | Timing of Administration | Effect (Infarct Volume Reduction) |
| Permanent Middle Cerebral Artery Occlusion | Intravenous Bolus | 3 µg/kg | - | 73%[14] |
| Intravenous Infusion | 3 µg/kg/hour | - | 65%[14] | |
| Intravenous Infusion | 10 µg/kg/hour | - | 65%[14] | |
| Intravenous Infusion | 10 µg/kg/hour | Delayed by 5 hours | 43%[14] | |
| Transient Middle Cerebral Artery Occlusion | Intravenous Infusion | 10 µg/kg/hour | Immediately after occlusion | 97%[14] |
| Intravenous Infusion | 10 µg/kg/hour | Delayed by 5 hours | 81%[14] | |
| Acute Subdural Hematoma | Intravenous Infusion | 3 µg/kg/hour | - | 65%[14] |
| Intravenous Infusion | 10 µg/kg/hour | - | 65%[14] | |
| Intravenous Infusion | 3 µg/kg/hour | Delayed by 5 hours | 54%[14] |
Pharmacokinetic Parameters
| Parameter | Species | Value |
| Half-life (t1/2) | Rat | 0.6 hours[13] |
| Rhesus Monkey | 0.4 hours[13] | |
| Blood-Brain Barrier | - | Freely crosses[2][7] |
Experimental Protocols
Animal Models of Stroke and Traumatic Brain Injury
The neuroprotective effects of Repinotan were evaluated in established animal models of focal cerebral ischemia and traumatic brain injury.
-
Permanent Middle Cerebral Artery Occlusion (pMCAO): This model involves the permanent blockage of the middle cerebral artery, leading to a consistent and reproducible infarct in the brain. The efficacy of Repinotan was assessed by administering it as a triple bolus injection or a continuous intravenous infusion.[14]
-
Transient Middle Cerebral Artery Occlusion (tMCAO): In this model, the middle cerebral artery is temporarily occluded and then reperfused, mimicking the conditions of some human strokes. Repinotan was administered immediately after occlusion or with a delay to evaluate its therapeutic window.[14]
-
Acute Subdural Hematoma: This model of traumatic brain injury involves the induction of a hematoma in the subdural space. The neuroprotective effect of Repinotan was quantified by the reduction in infarct volume.[14]
The following diagram outlines a general experimental workflow for these animal studies.
Caption: General experimental workflow for in vivo neuroprotection studies.
In Vitro Apoptosis Assays
The anti-apoptotic effects of Repinotan were investigated in primary neuronal cultures.
-
Cell Culture: Primary cultures of hippocampal and cortical neurons were established.[15]
-
Induction of Apoptosis: Apoptosis was induced using agents like staurosporine (B1682477) (25 nM) or through serum deprivation.[12][15]
-
Treatment: Neurons were pretreated with varying concentrations of Repinotan (e.g., 50 pM to 1 µM).[15]
-
Assessment of Apoptosis: Cell death was analyzed 24 hours later by measuring the release of lactate (B86563) dehydrogenase (LDH), observing the formation of apoptotic bodies, and detecting DNA fragmentation.[15]
-
Antagonist Studies: The specificity of the 5-HT1A receptor-mediated effect was confirmed by co-administration with a selective antagonist, such as WAY-100635.[15]
The workflow for these in vitro experiments is depicted below.
Caption: Workflow for in vitro apoptosis assays.
Electrophysiological Studies
The effects of Repinotan on neuronal firing were assessed using electrophysiological techniques.
-
Preparation: Studies were conducted on anesthetized rats.
-
Recording: Single-unit recordings were taken from dorsal raphe 5-HT neurons and dorsal hippocampus CA3 pyramidal neurons.[16]
-
Drug Administration: Repinotan was applied via microiontophoresis or administered systemically.[16][17]
-
Outcome Measures: The primary outcome was the change in the firing rate of the neurons.
-
Antagonist Confirmation: The involvement of the 5-HT1A receptor was confirmed by administering the antagonist WAY 100635, which reversed the effects of Repinotan.[16][17]
Clinical Trials Overview
Repinotan progressed to Phase II and III clinical trials for the treatment of acute ischemic stroke and traumatic brain injury.[6]
-
Phase II (BRAINS Study): A randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and dose of Repinotan in patients with acute ischemic stroke.[18] Patients received a continuous intravenous infusion of 0.5, 1.25, or 2.5 mg/day for 72 hours, initiated within six hours of symptom onset.[18] The drug was generally well-tolerated, with headache being the most common adverse event.[18] While not statistically significant, a trend towards better outcomes was observed in the 1.25 mg/day dose group.[18]
-
Phase II (Traumatic Brain Injury): A study in patients with severe traumatic brain injury showed that Repinotan (0.5, 1.25, or 2.50 mg/day for 7 days) had no apparent adverse effects on intracranial pressure or hemodynamic parameters.[3]
-
Phase III: Despite the promising preclinical data and acceptable safety profile, subsequent clinical trials failed to demonstrate sufficient efficacy to warrant further development for acute stroke.[2][8]
Conclusion
BAY x 3702 (Repinotan) is a well-characterized 5-HT1A receptor full agonist with potent neuroprotective effects in preclinical models of cerebral ischemia and traumatic brain injury. Its mechanism of action involves the modulation of neuronal excitability, inhibition of apoptosis, and influence on neurotrophic factors. While it demonstrated a favorable safety and tolerability profile in clinical trials, it ultimately did not show significant efficacy in improving outcomes for patients with acute ischemic stroke. Nevertheless, the extensive research on Repinotan has contributed significantly to the understanding of the role of the 5-HT1A receptor in neuroprotection and continues to be a valuable reference compound in pharmacological studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Repinotan - Wikipedia [en.wikipedia.org]
- 3. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repinotan | C21H24N2O4S | CID 198757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Repinotan Bayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of repinotan in healthy and brain injured animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repinotan, A 5-HT1A agonist, in the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor agonist Bay x 3702 inhibits apoptosis induced by serum deprivation in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repinotan_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, ÃÀ¹ú/TargetMol_ÉúÎïÆ÷²ÄÍø [bio-equip.com]
- 14. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5-HT1A receptor agonist BAY x 3702 prevents staurosporine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Full agonistic properties of BAY x 3702 on presynaptic and postsynaptic 5-HT1A receptors electrophysiological studies in the rat hippocampus and dorsal raphe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo actions of the selective 5-HT1A receptor agonist BAY x 3702 on serotonergic cell firing and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Preparation of Repinotan Hydrochloride Solutions for In Vivo Research
Application Note
Repinotan hydrochloride is a potent and selective 5-HT1A receptor agonist with significant neuroprotective properties, making it a valuable compound for in vivo research in models of stroke and traumatic brain injury. Due to its physicochemical characteristics, careful consideration must be given to the selection of an appropriate solvent and vehicle to ensure complete dissolution and stability for administration, particularly for intravenous routes.
This document provides a detailed protocol for the dissolution of this compound for in vivo studies. It includes a summary of its physicochemical properties, recommended solvent systems, and step-by-step instructions for preparing both stock and final dosing solutions. The provided protocols are designed to yield clear, injectable-grade solutions suitable for administration in animal models. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅ClN₂O₄S | [1] |
| Molecular Weight | 436.95 g/mol | [1] |
| CAS Number | 144980-77-8 | [1] |
| Appearance | White, odorless crystals | [2] |
| pKa (Strongest Basic) | 9.63 (Predicted) | [1] |
| Solubility in Water | 2.1 g/100 ml (21 mg/mL) | [2] |
| Predicted Water Solubility | 0.0059 mg/mL | [1] |
| Solubility in DMSO | 80 mg/mL | [3] |
| Stability | Stable in acidic medium (pH ≤ 4). Sensitive to hydrolysis in weak acidic and neutral aqueous solutions. Unstable in alkaline medium. | [2] |
Note: A significant discrepancy exists between reported and predicted water solubility. Researchers should empirically verify solubility in their specific aqueous vehicle.
Experimental Protocols
The following protocols describe the preparation of this compound solutions for intravenous administration in in vivo studies. The choice of protocol will depend on the required concentration and the specific experimental design.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Saline (0.9% NaCl), sterile, for injection
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes
-
Sterile syringe filters (0.22 µm)
Preparation of Stock Solution in DMSO
A concentrated stock solution in DMSO is prepared first, which can then be diluted into the final aqueous vehicle.
-
Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Preparation of Final Dosing Solutions
Two different formulations for the final dosing solution are provided below. These formulations have been shown to solubilize this compound to at least 2.5 mg/mL.
This protocol uses a mixture of DMSO, PEG300, and Tween-80 in saline.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 in the solution should be 40%.
-
Add Tween-80 to the tube. The final concentration of Tween-80 in the solution should be 5%.
-
Add sterile saline (0.9% NaCl) to reach the final desired volume. The final concentration of DMSO will be 10%.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
Example for 1 mL of final solution:
-
100 µL of 25 mg/mL Repinotan HCl in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
This protocol utilizes SBE-β-CD to enhance solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to reach the final desired volume. The final concentration of DMSO will be 10%.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
Example for 1 mL of final solution:
-
100 µL of 25 mg/mL Repinotan HCl in DMSO
-
900 µL of 20% SBE-β-CD in saline
Stability and Storage of Dosing Solutions
-
A ready-to-use infusion solution of this compound in 0.9% NaCl is reported to be chemically stable for at least 30 hours at room temperature.
-
Due to its sensitivity to hydrolysis at neutral pH, it is recommended to use freshly prepared dosing solutions.[2] If storage is necessary, it should be for a limited time at 2-8°C and protected from light.
Safety Precautions
-
This compound is a potent pharmacological agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All preparation steps for injectable solutions should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
Mechanism of Action: 5-HT1A Receptor Signaling
This compound exerts its neuroprotective effects through the activation of 5-HT1A receptors. This activation initiates a signaling cascade that leads to neuronal hyperpolarization and a reduction in excitotoxicity.
References
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Repinotan Hydrochloride in Human Plasma
Abstract
This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative determination of Repinotan hydrochloride in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase HPLC separation and detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.
Introduction
This compound is a serotonin (B10506) (5-HT1A) receptor agonist that has been investigated for various neurological and psychiatric disorders. Accurate and reliable quantification of Repinotan in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and ensuring patient safety and therapeutic efficacy. This document provides a detailed protocol for a validated HPLC method designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid, analytical grade
-
Ammonium (B1175870) acetate (B1210297), analytical grade
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed. For example, Mobile Phase A could be 10 mM ammonium acetate in water with 0.1% formic acid, and Mobile Phase B could be acetonitrile with 0.1% formic acid.[2][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at 40°C.[4]
-
Injection Volume: 10 µL.
-
Detection: UV detection at an appropriate wavelength for this compound or, for higher sensitivity and selectivity, mass spectrometry (MS) detection.[3]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[5][6]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of precipitant to sample is common) to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 10 µL) into the HPLC system.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. The values are illustrative and should be validated in the user's laboratory.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Retention Time of Repinotan | ~ 4.5 min (example) |
| Retention Time of IS | ~ 5.2 min (example) |
| Precision (Intra-day & Inter-day) | < 15% RSD |
| Accuracy | 85 - 115% |
| Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Experimental Workflow
Experimental Workflow for Repinotan Quantification
Discussion
The described HPLC method provides a reliable and efficient means for quantifying this compound in human plasma. The protein precipitation sample preparation method is simple, fast, and cost-effective, making it suitable for high-throughput analysis.[7][8] The use of a C18 column provides good separation for a wide range of small molecules. The method demonstrates good linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation. For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer is recommended.[4]
Conclusion
This application note presents a detailed protocol for the quantification of this compound in human plasma using HPLC. The method is straightforward, robust, and can be readily implemented in a laboratory setting for various research and clinical applications. It is recommended that a full method validation be performed in the destination laboratory to ensure compliance with regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Repinotan Hydrochloride in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Repinotan's neuroprotective effects are primarily mediated through its agonistic activity at 5-HT1A receptors.[2][5][6] The proposed mechanisms include:
-
Neuronal Hyperpolarization: Activation of post-synaptic 5-HT1A receptors leads to the opening of G protein-coupled inwardly rectifying K+ channels.[2][5][6] This causes potassium ion efflux, resulting in hyperpolarization of the neuronal membrane.
-
Inhibition of Neuronal Firing and Glutamate Release: The hyperpolarized state of the neuron reduces its excitability, thereby inhibiting neuronal firing and decreasing the release of the excitatory neurotransmitter glutamate.[2][5][6] This reduction in excitotoxicity is a key factor in its neuroprotective action.
-
Modulation of Apoptotic Pathways: Repinotan (B170810) has been shown to influence several downstream signaling cascades involved in cell survival and apoptosis. It affects the death-inhibiting protein Bcl-2 and suppresses the activity of caspase-3, a key executioner enzyme in apoptosis, through the MAPK and PKCα signaling pathways.[2][4][6][7]
Signaling Pathway of Repinotan Hydrochloride
Caption: Repinotan's neuroprotective signaling cascade.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies investigating this compound in TBI and related injury models.
Table 1: Preclinical Efficacy of Repinotan in Animal Models of Brain Injury
| Animal Model | Species | Repinotan HCl Dose | Administration Route & Timing | Primary Outcome | Efficacy | Reference |
| Acute Subdural Hematoma | Rat | 3 and 10 µg/kg/h | Continuous i.v. infusion | Infarct Volume Reduction | 65% reduction | [3][8] |
| Acute Subdural Hematoma | Rat | 3 µg/kg/h | Continuous i.v. infusion, 5h post-injury | Infarct Volume Reduction | 54% reduction | [3][8] |
| Controlled Cortical Impact | Rat | 10 µg/kg/h | 4-hour continuous i.v. infusion, 5 min post-injury | Histopathology & Spatial Learning | Reduced hippocampal neuronal loss and cortical damage; attenuated spatial learning deficits | [4] |
| Permanent MCAO | Rat | 3 µg/kg | i.v. bolus | Infarct Volume Reduction | 73% reduction | [3][8] |
| Permanent MCAO | Rat | 3 and 10 µg/kg/h | Continuous i.v. infusion | Infarct Volume Reduction | 65% reduction | [3][8] |
| Permanent MCAO | Rat | 10 µg/kg/h | Continuous i.v. infusion, 5h post-occlusion | Infarct Volume Reduction | 43% reduction | [3][8] |
| Transient MCAO | Rat | 10 µg/kg/h | Continuous i.v. infusion, immediately after occlusion | Infarct Volume Reduction | 97% reduction | [3][8] |
| Transient MCAO | Rat | 10 µg/kg/h | Continuous i.v. infusion, 5h post-occlusion | Infarct Volume Reduction | 81% reduction | [3][8] |
MCAO: Middle Cerebral Artery Occlusion
Table 2: Clinical Trial Data for Repinotan in Severe Traumatic Brain Injury
| Study Phase | Number of Patients | Repinotan HCl Dose | Administration Route & Duration | Primary Endpoint | Key Findings | Reference |
| Phase II | 60 | 0.5, 1.25, or 2.50 mg/day | Continuous i.v. infusion for 7 days | Safety and Tolerability | Well-tolerated with no adverse effects on intracranial or hemodynamic parameters. | [1][9] |
| Phase II | 60 | 0.5, 1.25, or 2.50 mg/day | Continuous i.v. infusion for 7 days | Glasgow Outcome Scale (GOS) | A greater proportion of patients with good or moderate disability in the Repinotan group (60%) vs. placebo (50%). | [1][9] |
Experimental Protocols
Experimental Workflow for Preclinical TBI Studies
Protocol 1: Controlled Cortical Impact (CCI) Model in Rats
This protocol describes a common method for inducing a focal TBI.
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (300-400g) are typically used.
-
Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture.[10]
-
Secure the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Shave the scalp and disinfect with an appropriate antiseptic solution.
2. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 5-7 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.
3. TBI Induction:
-
Use a pneumatic or electromagnetic CCI device with a specified impactor tip diameter (e.g., 3-5 mm).
-
Position the impactor tip perpendicular to the exposed dura.
-
Induce the injury with defined parameters (e.g., velocity of 4.0 m/s, penetration depth of 2.6-2.8 mm, and a dwell time of 50-150 ms).[3]
4. Post-Injury and Treatment:
-
Immediately following the impact, administer this compound or vehicle solution. For a continuous infusion, a catheter should be placed in the femoral vein prior to injury.
-
Close the scalp incision with sutures or staples.
-
Discontinue anesthesia and allow the animal to recover in a heated cage.
-
Provide post-operative care, including analgesics and monitoring for any signs of distress.
Protocol 2: Acute Subdural Hematoma (ASDH) Model in Rats
This model simulates a common clinical TBI involving bleeding into the subdural space.
1. Animal Preparation:
-
Follow the same anesthesia and stereotaxic mounting procedures as in the CCI model.
2. Surgical Procedure and ASDH Induction:
-
Perform a small craniotomy or create a burr hole over the desired cortical area.
-
Collect autologous blood from the femoral artery or tail artery.
-
Slowly inject a specified volume of non-heparinized autologous blood (e.g., 400 µL) into the subdural space over the cortex.[11]
-
Seal the craniotomy with bone wax.
3. Post-Injury and Treatment:
-
Administer this compound or vehicle as described in the CCI protocol.
-
Suture the scalp and provide post-operative care and monitoring as previously described.
Protocol 3: Behavioral Assessments
Behavioral tests should be conducted at various time points post-TBI to assess functional deficits and recovery.
1. Motor Function:
-
Neurological Severity Score (NSS): A composite score based on a series of motor, sensory, reflex, and balance tests.[12] Higher scores indicate greater impairment.
-
Beam Walk/Balance Test: Assesses motor coordination and balance by measuring the animal's ability to traverse a narrow beam.[10]
2. Cognitive Function:
-
Morris Water Maze: A widely used test for assessing spatial learning and memory.[10] Parameters to measure include the latency to find a hidden platform and the time spent in the target quadrant.
-
Novel Object Recognition: Evaluates recognition memory based on the animal's innate preference to explore a novel object over a familiar one.
Protocol 4: Histological and Molecular Analysis
At the end of the study period, animals are euthanized for brain tissue analysis.
1. Tissue Preparation:
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in paraformaldehyde before transferring to a sucrose (B13894) solution for cryoprotection.
-
Section the brains using a cryostat or vibratome.
2. Histological Staining:
-
Nissl Staining (e.g., Cresyl Violet): To assess neuronal morphology and identify areas of neuronal loss.
-
Fluoro-Jade Staining: To specifically label degenerating neurons.
3. Immunohistochemistry:
-
Use specific antibodies to detect markers of apoptosis (e.g., cleaved caspase-3), astrogliosis (e.g., GFAP), and microglial activation (e.g., Iba1).
-
Quantify the staining intensity or the number of positive cells in specific brain regions.
4. Lesion Volume Measurement:
-
Calculate the volume of the cortical lesion from serial brain sections using imaging software. The lesion volume can be expressed as a percentage of the contralateral hemisphere.[13]
Conclusion
This compound has shown promise as a neuroprotective agent in preclinical models of traumatic brain injury. The protocols and data presented here provide a framework for researchers to further investigate its therapeutic potential. Careful experimental design, including the use of clinically relevant TBI models and a comprehensive battery of outcome measures, will be crucial in translating these preclinical findings to the clinical setting.
References
- 1. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Open-Skull Controlled Cortical Impact (CCI) model in rats â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 3. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. protocols.io [protocols.io]
- 6. scispace.com [scispace.com]
- 7. The G protein-coupled 5-HT1A receptor causes suppression of caspase-3 through MAPK and protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detecting Behavioral Deficits in Rats After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ischemic brain damage in a model of acute subdural hematoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravenous Infusion of Repinotan Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed parameters and protocols for the intravenous (IV) infusion of Repinotan (B170810) hydrochloride (also known as BAY x 3702) in rat models. Repinotan hydrochloride is a potent and highly selective 5-HT1A receptor agonist that has been investigated for its neuroprotective effects. The following information, compiled from preclinical studies, offers guidance on establishing experimental setups for pharmacokinetic and pharmacodynamic assessments of this compound.
Data Presentation: Intravenous Infusion Parameters
The following table summarizes the quantitative data for intravenous administration of this compound in rats as reported in key neuroprotective studies. These parameters have been shown to be effective in animal models of stroke and traumatic brain injury.
| Parameter | Bolus Injection | Intravenous Infusion |
| Animal Model | Rats (unspecified strain) | Male Long-Evans rats, Sprague-Dawley rats |
| Dosage Range | 0.3 - 100 µg/kg (triple bolus) | 0.3 - 100 µg/kg/hour |
| Effective Doses | 3 µg/kg (resulted in 73% infarct reduction) | 3 and 10 µg/kg/hour (resulted in 65% infarct reduction) |
| Delayed Administration | Not specified | 10 µg/kg/hour (delayed by 5 hours, 43% infarct reduction in permanent MCAO) |
| 3 µg/kg/hour (delayed by 5 hours, 54% infarct reduction in acute subdural hematoma) | ||
| Vehicle | Not explicitly stated, likely saline | Not explicitly stated, likely saline |
| Study Context | Permanent middle cerebral artery occlusion (pMCAO) | pMCAO, transient MCAO (tMCAO), acute subdural hematoma |
Experimental Protocols
This section outlines a detailed methodology for the continuous intravenous infusion of this compound in rats. This protocol synthesizes specific parameters from published studies with general best practices for rodent IV infusion.
Materials
-
This compound
-
Sterile saline (0.9% NaCl) for vehicle and flushing
-
Infusion pump
-
Vascular access catheters (e.g., for jugular or femoral vein)
-
Surgical instruments for catheter implantation
-
Anesthesia (e.g., isoflurane)
-
Animal restrainer suitable for rats (if required for non-tethered infusions)
-
Syringes and needles of appropriate gauge
Procedure
1. Preparation of Infusion Solution a. Accurately weigh the required amount of this compound. b. Dissolve in sterile saline to achieve the desired final concentration for the intended infusion rate and dosage. For example, to deliver 10 µg/kg/hour to a 300g rat at an infusion rate of 0.5 mL/hour, the concentration would be 6 µg/mL. c. Ensure the pH of the final solution is close to neutral (~7.0) to prevent vein irritation.[1] d. Filter-sterilize the solution using a 0.22 µm syringe filter.
2. Animal Preparation and Catheter Implantation a. Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane). b. Surgically implant a catheter into the jugular or femoral vein using aseptic techniques.[1][2] The jugular vein is a common site for chronic catheterization.[1] c. Exteriorize the catheter at the dorsal scapular region. d. Allow the animal to recover from surgery for at least 5 days before starting the infusion study.[3]
3. Infusion Procedure a. House the rat in a cage that allows for free movement. For continuous infusion in unrestrained rats, a tether and swivel system connected to the infusion pump is recommended.[4] b. Connect the exteriorized catheter to the infusion line, ensuring no air bubbles are present. c. Program the infusion pump to deliver the desired infusion rate (e.g., 0.5 mL/hour).[3] The maximum recommended continuous IV administration volume is 4 ml/kg/hour.[1] d. For studies involving a bolus dose followed by continuous infusion, administer the bolus injection via the catheter over a short period (e.g., 1 minute) before starting the continuous infusion. e. Monitor the animal regularly for any signs of distress or adverse reactions throughout the infusion period.
4. Blood Sampling (for Pharmacokinetic Studies) a. If pharmacokinetic analysis is required, a second catheter can be implanted in an artery (e.g., carotid artery) for serial blood sampling.[4] b. Collect blood samples at predetermined time points into appropriate anticoagulant-containing tubes. c. Process the blood samples (e.g., centrifugation to obtain plasma) and store them at -80°C until analysis.
Visualizations: Diagrams of Pathways and Workflows
Signaling Pathway of this compound
Caption: 5-HT1A receptor signaling cascade initiated by Repinotan.
Experimental Workflow: Continuous IV Infusion in Rats
Caption: Experimental workflow for continuous intravenous infusion in rats.
Mechanism of Action of this compound
Repinotan is a selective agonist for the 5-HT1A serotonin (B10506) receptor.[5][6][7] Its neuroprotective effects are primarily mediated through the activation of this receptor on both pre- and post-synaptic neurons.[5][6][7] The binding of Repinotan to the 5-HT1A receptor activates G protein-coupled inwardly rectifying K+ channels.[5][6][7] This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[5][6][7]
Furthermore, Repinotan has been shown to suppress the activity of caspase-3, a key enzyme in the apoptotic cascade, through the MAPK and PKCα signaling pathways.[5] This inhibition of apoptosis contributes to its neuroprotective efficacy.[5] Studies have also indicated that Repinotan can affect the death-inhibiting protein Bcl-2 and various growth factors.[5][6] The therapeutic time window for Repinotan's neuroprotective effects in animal models has been observed to be at least 5 hours post-injury, with potential for a longer window at higher doses.[5][6][7]
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Repinotan Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repinotan (B170810) hydrochloride is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and traumatic brain injury.[1][2][3][4][5] The neuroprotective mechanism of Repinotan is primarily attributed to its ability to induce neuronal hyperpolarization through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon binding to both presynaptic and postsynaptic 5-HT1A receptors.[1][2] This hyperpolarization leads to an inhibition of neuronal firing and a reduction in glutamate (B1630785) release, thereby protecting neurons from excitotoxic damage.[1][2] Furthermore, Repinotan has been shown to modulate signaling pathways involved in cell survival, such as the MAPK/ERK pathway, leading to the suppression of apoptosis-related enzymes like caspase-3.[1][6]
These application notes provide detailed protocols for the preparation and use of Repinotan hydrochloride in cell-based assays to investigate its neuroprotective effects and its influence on 5-HT1A receptor signaling.
Data Presentation
Quantitative Data Summary
| Parameter | Species/Tissue | Value (nM) |
| Ki | Calf Hippocampus | 0.19 |
| Ki | Rat Cortex | 0.25 |
| Ki | Human Cortex | 0.25 |
| Ki | Rat Hippocampus | 0.59 |
Signaling Pathway
The activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/o), which dissociate upon agonist binding. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization. Additionally, 5-HT1A receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is implicated in promoting cell survival and inhibiting pro-apoptotic factors like caspase-3.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol: Neuroprotection Assay Against Staurosporine-Induced Apoptosis
This protocol describes how to assess the neuroprotective effects of this compound against apoptosis induced by staurosporine (B1682477) in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (10 mM in DMSO)
-
Staurosporine stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates, sterile
-
Sterile pipette tips and tubes
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture neuronal cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in fresh, serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest Repinotan dose).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Induction of Apoptosis:
-
Prepare a working solution of staurosporine in serum-free culture medium. The final concentration will need to be optimized for the specific cell line, but a starting point of 100 nM is common for inducing apoptosis.[7]
-
Add a small volume (e.g., 10 µL) of the staurosporine working solution to all wells except for the untreated control wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method. For an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, the EC50 value (the concentration of this compound that provides 50% of the maximum neuroprotective effect) can be calculated.
-
Conclusion
This compound is a valuable research tool for studying the neuroprotective roles of the 5-HT1A receptor. The protocols provided here offer a framework for preparing the compound and conducting cell-based assays to evaluate its efficacy in preventing neuronal apoptosis. Researchers should optimize the specific conditions, such as cell density, drug concentrations, and incubation times, for their particular experimental system. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to understand the mechanism of action and the experimental design.
References
- 1. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G protein-coupled 5-HT1A receptor causes suppression of caspase-3 through MAPK and protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Repinotan Hydrochloride in Middle Cerebral Artery Occlusion (MCAO) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Repinotan (B170810) hydrochloride, a selective 5-HT1A receptor agonist, in preclinical models of ischemic stroke, specifically the middle cerebral artery occlusion (MCAO) model. The following sections detail the neuroprotective effects of Repinotan, its mechanism of action, and protocols for its application in experimental stroke research.
Introduction
Repinotan hydrochloride (also known as BAY x 3702) has demonstrated significant neuroprotective effects in various animal models of brain injury, including permanent and transient MCAO.[1][2][3] Its mechanism of action is primarily mediated through the activation of serotonin (B10506) 5-HT1A receptors, leading to a cascade of events that mitigate ischemic neuronal damage.[3][4] This document summarizes key quantitative data, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified by measuring the reduction in infarct volume in rodent MCAO models. The data from various studies are summarized in the tables below for easy comparison.
Table 1: Neuroprotective Effects of Repinotan HCl in Permanent MCAO (pMCAO) Model in Rats
| Administration Route | Dosage | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Triple Bolus Injection | 3 µg/kg | 0, 2, and 4 hours post-occlusion | 73 | [1][2] |
| Intravenous Infusion | 0.3 µg/kg/h | Immediately post-occlusion (4h duration) | Reduction observed | [1] |
| Intravenous Infusion | 1 µg/kg/h | Immediately post-occlusion (4h duration) | Reduction observed | [1] |
| Intravenous Infusion | 3 µg/kg/h | Immediately post-occlusion (4h duration) | 65 | [2] |
| Intravenous Infusion | 10 µg/kg/h | Immediately post-occlusion (4h duration) | 65 | [2] |
| Intravenous Infusion | 30 µg/kg/h | Immediately post-occlusion (4h duration) | Reduction observed | [1] |
| Intravenous Infusion | 3 µg/kg/h | 3 hours post-occlusion | 48 | [1] |
| Intravenous Infusion | 3 µg/kg/h | 5 hours post-occlusion | 26 | [1] |
| Intravenous Infusion | 10 µg/kg/h | 5 hours post-occlusion | 43 | [1][2] |
Table 2: Neuroprotective Effects of Repinotan HCl in Transient MCAO (tMCAO) Model in Rats (1-hour occlusion)
| Administration Route | Dosage | Timing of Administration | Cortical Injury Reduction (%) | Reference |
| Intravenous Infusion | 1 µg/kg/h | Immediately after reperfusion (4h duration) | 81 | [1] |
| Intravenous Infusion | 10 µg/kg/h | Immediately after reperfusion (4h duration) | 97 | [1][2] |
| Intravenous Infusion | 100 µg/kg/h | Immediately after reperfusion (4h duration) | 84 | [1] |
| Intravenous Infusion | 10 µg/kg/h | 3 hours post-reperfusion | 80 | [1] |
| Intravenous Infusion | 10 µg/kg/h | 5 hours post-reperfusion | 81 | [2] |
Table 3: Effect of Repinotan HCl on Ischemia-Induced Glutamate Release in pMCAO Model
| Administration Route | Dosage | Glutamate Release Reduction (% of control) | Reference |
| Bolus Injection | 1 µg/kg | 41.6 ± 10.5 | [1] |
| Bolus Injection | 10 µg/kg | 54.2 ± 14.1 | [1] |
Experimental Protocols
The following are generalized protocols for the application of this compound in MCAO models based on published literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to induce focal cerebral ischemia.[5] The intraluminal suture technique is most common.[5]
Objective: To induce a reproducible focal ischemic stroke in the territory of the middle cerebral artery.
Materials:
-
Anesthetized rat (e.g., Wistar or Long-Evans)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
This compound solution
-
Vehicle control solution (e.g., saline)
-
Infusion pump
Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and the CCA distally.
-
Introduce a nylon monofilament suture through an incision in the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery.[5]
-
For permanent MCAO (pMCAO) , the suture is left in place.
-
For transient MCAO (tMCAO) , the suture is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
Administration of this compound
Objective: To deliver this compound at a specific dose and time relative to the ischemic insult.
Protocols:
-
Intravenous (i.v.) Bolus Injection:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
At the desired time point (e.g., immediately after occlusion), administer the calculated dose as a single bolus injection, typically via the tail vein.
-
For a triple bolus regimen, repeat the injection at specified intervals (e.g., 0, 2, and 4 hours post-occlusion).[1]
-
-
Continuous Intravenous (i.v.) Infusion:
-
Prepare a solution of this compound for infusion.
-
Connect the infusion line to a catheterized vein (e.g., femoral or tail vein).
-
Using an infusion pump, administer the solution at a constant rate for the desired duration (e.g., 4 hours).[1]
-
Assessment of Infarct Volume
Objective: To quantify the extent of ischemic brain damage.
Procedure:
-
At a predetermined time point post-MCAO (e.g., 24 hours, 48 hours, or 7 days), euthanize the animal.
-
Harvest the brain and section it into coronal slices of uniform thickness (e.g., 2 mm).
-
Stain the brain slices with a suitable stain to differentiate between infarcted and non-infarcted tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
-
Capture digital images of the stained sections.
-
Use image analysis software to measure the area of infarction in each slice.
-
Calculate the total infarct volume by integrating the infarct areas across all slices.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects through the activation of 5-HT1A receptors, which are G-protein coupled receptors.[3][4][6] The proposed signaling cascade is depicted below.
The primary mechanism involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[1][4][6] This hyperpolarization inhibits neuronal firing and subsequently reduces the release of the excitatory neurotransmitter glutamate, a key mediator of excitotoxic neuronal death in stroke.[1][7]
Furthermore, experimental evidence suggests that Repinotan's neuroprotective effects may also involve the modulation of apoptotic pathways.[1][4] This includes the upregulation of the anti-apoptotic protein Bcl-2 and the suppression of caspase-3 activity, potentially through the MAPK and PKCα signaling pathways.[1][4]
Experimental Workflow
A typical experimental workflow for evaluating the neuroprotective efficacy of this compound in an MCAO model is outlined below.
Conclusion
This compound has consistently demonstrated robust neuroprotective effects in preclinical MCAO models of ischemic stroke, showcasing a favorable therapeutic window and a multi-faceted mechanism of action.[2][4] The provided data and protocols serve as a valuable resource for researchers investigating novel therapeutic strategies for stroke. Despite promising preclinical results, it is important to note that clinical trials in acute ischemic stroke patients did not demonstrate efficacy, leading to the discontinuation of its development for this indication.[8] Nevertheless, the study of Repinotan in MCAO models continues to provide valuable insights into the role of the 5-HT1A receptor in neuroprotection.
References
- 1. scispace.com [scispace.com]
- 2. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 6. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomized, double-blind, placebo-controlled trial to evaluate the efficacy, safety, tolerability, and pharmacokinetic/pharmacodynamic effects of a targeted exposure of intravenous repinotan in patients with acute ischemic stroke: modified Randomized Exposure Controlled Trial (mRECT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of 5-HT1A Receptor Activation by Repinotan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Repinotan (B170810) hydrochloride (Repinotan), a high-affinity, selective, and full agonist for the serotonin (B10506) 1A (5-HT1A) receptor, has demonstrated significant neuroprotective properties in various experimental models of brain injury.[1][2][3][4][5] Its mechanism of action is primarily mediated through the activation of pre- and post-synaptic 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).[1][6][7] Understanding the cellular and molecular consequences of Repinotan-induced 5-HT1A receptor activation is crucial for elucidating its therapeutic potential.
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of specific proteins within the cellular context of tissues. While IHC can readily identify the expression of the 5-HT1A receptor itself, determining its activation state requires assessing its downstream signaling effects. Activation of the 5-HT1A receptor by an agonist like Repinotan initiates a cascade of intracellular events. Therefore, IHC protocols targeting key phosphorylated downstream effector proteins, such as p-ERK and p-Akt, or observing changes in the expression of proteins like Bcl-2, serve as reliable surrogate measures for receptor activation.
These application notes provide an overview of the signaling pathways activated by Repinotan and offer detailed protocols for using immunohistochemistry to detect and quantify the downstream markers of 5-HT1A receptor activation in neural tissue.
Signaling Pathways Activated by Repinotan
Activation of the 5-HT1A receptor by Repinotan triggers multiple intracellular signaling cascades that contribute to its neuroprotective effects. The primary mechanism involves the Gαi/o subunit inhibiting adenylyl cyclase, and the Gβγ subunit activating G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to neuronal hyperpolarization, which suppresses neuronal firing and reduces excitotoxic glutamate (B1630785) release.[1][5][8]
Beyond this canonical pathway, Repinotan stimulates other crucial signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to promoting cell survival and inhibiting apoptosis.[3][7] One critical neuroprotective route involves the suppression of caspase-3, a key executioner enzyme in apoptosis, through a PLC → ERK1/2 → PKCα signaling axis.[2][8][9]
Caption: Overview of 5-HT1A receptor signaling cascades activated by Repinotan.
Caption: Specific pathway showing Repinotan's inhibition of apoptosis.[9]
Application Notes
-
Antibody Selection: The success of the IHC protocol is critically dependent on the specificity and sensitivity of the primary antibodies. It is imperative to use antibodies validated for IHC applications in the species and tissue type under investigation. For detecting receptor activation, highly specific antibodies against the phosphorylated forms of target proteins (e.g., Phospho-ERK1/2 (Thr202/Tyr204), Phospho-Akt (Ser473)) are required.
-
Controls: Appropriate controls are essential for accurate data interpretation.
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use tissue known to express the target protein. For phospho-specific antibodies, use tissue treated with a known activator of the pathway.
-
Pharmacological Control: Pre-treatment with a specific 5-HT1A antagonist, such as WAY 100635, before Repinotan administration should block the phosphorylation of downstream targets, confirming that the observed effect is mediated by the 5-HT1A receptor.[1][2][5][8]
-
-
Quantification: To obtain quantitative data, images should be captured under consistent settings (e.g., exposure time, magnification). The intensity of the IHC signal or the number of positive cells can be measured using image analysis software (e.g., ImageJ, CellProfiler). Data should be normalized to a relevant reference, such as the total number of cells (e.g., DAPI-stained nuclei) in the field of view.
Experimental Protocols
Workflow for IHC Analysis of 5-HT1A Receptor Activation
References
- 1. scispace.com [scispace.com]
- 2. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Repinotan - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G protein-coupled 5-HT1A receptor causes suppression of caspase-3 through MAPK and protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Repinotan Hydrochloride Stability in Aqueous Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the stability of Repinotan hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How can I determine the stability of this compound in my aqueous formulation?
To determine the stability of this compound, a forced degradation study, also known as stress testing, is the initial and most critical step.[1] This involves subjecting a solution of the compound to conditions more severe than those it would typically encounter during storage and use. The goal is to accelerate degradation to identify potential degradation products and establish a stability-indicating analytical method.[2][3][4]
Q2: What are the recommended stress conditions for a forced degradation study of this compound?
Forced degradation studies should expose this compound to hydrolytic, oxidative, photolytic, and thermal stress. A target degradation of 5-20% is generally considered optimal for developing and validating a stability-indicating method.[2][5]
Table 1: Recommended Stress Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration (example) |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60°C | 2 to 24 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60°C | 2 to 24 hours |
| Oxidative Degradation | 3% to 30% H₂O₂ | Room Temperature | 2 to 24 hours |
| Thermal Degradation | Dry Heat (solid) or in Solution | 60°C to 80°C | 24 to 72 hours |
| Photolytic Degradation | UV and/or Visible Light | Room Temperature | 24 to 72 hours |
Q3: Which analytical techniques are best for analyzing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating this compound from its degradation products.[6][7][8][9][10] For the identification and structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[1][11][12]
Troubleshooting Guide
Issue 1: Precipitation of this compound during solution preparation or stability studies.
-
Possible Cause: Limited aqueous solubility of this compound, especially at neutral or basic pH where the amine group may be less protonated.
-
Troubleshooting Steps:
-
Adjust pH: Maintain a slightly acidic pH (e.g., 4-6) to ensure the amine group is protonated, which generally increases aqueous solubility.
-
Use Co-solvents: If compatible with the experimental design, consider using a small percentage of a co-solvent like DMSO, methanol, or acetonitrile (B52724) to improve solubility.
-
Check Concentration: Ensure the concentration of this compound does not exceed its solubility limit under the specific buffer and temperature conditions.
-
Issue 2: No degradation is observed under initial stress conditions.
-
Possible Cause: this compound may be relatively stable under the initial, milder stress conditions.
-
Troubleshooting Steps:
-
Increase Stressor Severity: Gradually increase the concentration of the acid, base, or oxidizing agent. For thermal stress, increase the temperature.
-
Extend Exposure Time: Increase the duration of the stress exposure.
-
Combined Stressors: In some cases, a combination of stressors (e.g., heat and acid) may be necessary to induce degradation.
-
Issue 3: More than 20% degradation is observed, making it difficult to identify primary degradation products.
-
Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products.
-
Troubleshooting Steps:
-
Reduce Stressor Severity: Decrease the concentration of the stressor, the temperature, or the exposure time.
-
Time-Course Study: Perform a time-course study with sample analysis at multiple, shorter time points to distinguish between primary and subsequent degradation products.[3]
-
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 or C8 reversed-phase column is a suitable starting point.
-
Mobile Phase:
-
Aqueous Phase (A): A buffer such as phosphate (B84403) or acetate (B1210297) at a pH of 3-4.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Elution: Start with a gradient elution to separate all potential degradation products. An example gradient could be 10% B to 90% B over 30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and check for peak purity.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8][10]
Visualizations
Caption: Workflow for this compound Stability Assessment.
This guide provides a foundational framework for investigating the aqueous stability of this compound. For specific quantitative data, it is recommended to perform the described experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. asianjpr.com [asianjpr.com]
- 4. ijsdr.org [ijsdr.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Repinotan Hydrochloride Animal Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the common side effects of Repinotan (B170810) hydrochloride observed in animal studies. The content is structured to offer quick access to troubleshooting guides and frequently asked questions to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Repinotan hydrochloride and what is its primary mechanism of action?
A1: this compound is a highly potent and selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3][4] Its therapeutic potential, particularly in neuroprotection, is believed to stem from its ability to activate these receptors, leading to neuronal hyperpolarization and a reduction in glutamate (B1630785) release.[2] This action helps protect neurons from overexcitation, a key factor in ischemic brain injury.[2]
Q2: What are the most commonly reported side effects of this compound in animal studies?
A2: Based on available preclinical data, this compound is generally reported to have a good safety profile.[2] The most consistently noted side effects are a mild and transient decrease in mean arterial blood pressure. Some studies on 5-HT1A agonists, the class to which Repinotan belongs, have reported behavioral changes in dogs, including flattened body posture, increased panting, and agitation.[5] At very low doses, a potential for pronociceptive (pain-sensitizing) effects has been suggested.
Q3: Are there any known cardiovascular side effects of this compound in animals?
A3: Preclinical studies have indicated that this compound does not cause serious cardiovascular side effects. A mild and transient decrease in mean arterial blood pressure has been observed.
Q4: What are the known central nervous system (CNS) side effects of this compound in animal models?
A4: A threshold for CNS side effects has been reported at a plasma concentration of 50 μg/L. However, the specific nature of these CNS effects in animal models is not extensively detailed in the available literature. As a 5-HT1A agonist, potential class-related CNS effects could include behavioral changes.[5]
Q5: Has this compound shown any effects on respiratory function in animal studies?
A5: Specific quantitative data on the effects of this compound on respiratory function in animal models is limited in the publicly available literature.
Q6: Are there any reproductive or developmental toxicity concerns with this compound based on animal studies?
A6: Studies in rats have shown that this compound had no adverse effects on male fertility or early embryonic development at doses up to 0.1 mg/kg. Embryotoxicity was only observed at doses that were also toxic to the mother.
Troubleshooting Experimental Issues
Issue 1: Unexpected decrease in blood pressure observed in animal subjects.
-
Possible Cause: This may be a pharmacological effect of this compound, as mild and transient hypotension has been reported.
-
Troubleshooting Steps:
-
Confirm Dosage: Double-check your calculations and the concentration of your dosing solution to ensure you are administering the intended dose.
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate throughout the experiment, especially during and immediately after drug administration.
-
Control for Anesthesia: If using an anesthetic agent, be aware that it can also affect blood pressure. Ensure your control group receives the same anesthetic regimen.
-
Consider the Animal Model: The cardiovascular response to 5-HT1A agonists can vary between species.
-
Issue 2: Animals exhibit unusual behaviors such as flattened posture or agitation.
-
Possible Cause: These may be class-related effects of 5-HT1A receptor agonists.[5]
-
Troubleshooting Steps:
-
Systematic Behavioral Scoring: Implement a standardized behavioral scoring system to objectively quantify the observed behaviors.
-
Acclimatization: Ensure all animals are properly acclimated to the experimental environment and handling procedures to minimize stress-induced behaviors.
-
Video Recording: Record the experiments to allow for detailed and blinded analysis of behavioral changes.
-
Dose-Response Assessment: If feasible, include multiple dose groups to determine if the behavioral effects are dose-dependent.
-
Data on Side Effects
The following tables summarize the available quantitative data on the side effects of this compound in various animal studies.
Table 1: Cardiovascular Side Effects
| Animal Model | Route of Administration | Dose | Observed Effect | Citation |
| Not Specified | Not Specified | Not Specified | Mild and transient decrease in mean arterial blood pressure |
Note: Specific quantitative data on the magnitude of blood pressure changes are not consistently reported in the available literature.
Table 2: Central Nervous System Side Effects
| Animal Model | Route of Administration | Plasma Concentration | Observed Effect | Citation |
| Not Specified | Not Specified | 50 µg/L | Threshold for CNS side effects |
Note: The specific nature of the CNS side effects at this threshold is not detailed in the source.
Table 3: Other Reported Effects
| Animal Model | Route of Administration | Dose | Observed Effect | Citation |
| Rat | Not Specified | Low doses | Pronociceptive effects | |
| Dog | Not Specified | Not Specified | Flattened body posture, increased panting, agitation (class effect of 5-HT1A agonists) | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently used in the preclinical evaluation of this compound.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation:
-
Male Wistar rats (250-300g) are typically used.
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Body temperature is maintained at 37°C using a heating pad.
-
-
Surgical Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and cut.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for the desired duration of ischemia (e.g., 90 minutes).
-
-
Reperfusion:
-
After the ischemic period, the suture is carefully withdrawn to allow for reperfusion.
-
The neck incision is closed.
-
-
Post-operative Care:
-
Animals are allowed to recover in a warm environment.
-
Neurological deficit scoring is performed at various time points post-surgery.
-
At the end of the experiment, brains are typically harvested for infarct volume analysis using TTC staining.
-
Traumatic Brain Injury (TBI) Model in Rodents
The controlled cortical impact (CCI) model is a common method for inducing a reproducible TBI.
-
Animal Preparation:
-
Mice or rats are anesthetized and placed in a stereotaxic frame.
-
A craniotomy is performed over the desired cortical region (e.g., parietal cortex).
-
-
Injury Induction:
-
A pneumatically or electromagnetically driven impactor with a specific tip size is positioned over the exposed dura.
-
The impactor is rapidly accelerated to a predetermined velocity and depth to create a cortical contusion.
-
-
Post-Injury Care:
-
The bone flap may be replaced or a sterile sealant is used to cover the craniotomy.
-
The scalp is sutured.
-
Animals are monitored during recovery for any signs of distress.
-
Functional outcomes (e.g., motor function, cognitive performance) are assessed at various time points post-injury.
-
Histological analysis of the brain is performed to evaluate lesion volume and cellular damage.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Preclinical Safety Assessment
Caption: Preclinical safety assessment workflow.
References
- 1. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of repinotan in healthy and brain injured animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 5-HT1A receptor agonists and antagonists on canine cataplexy [pubmed.ncbi.nlm.nih.gov]
Optimizing Repinotan Hydrochloride Dosage for Neuroprotection: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Repinotan hydrochloride dosage in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
This compound is a highly selective 5-HT1A receptor agonist.[1][2][3][4] Its neuroprotective properties are primarily mediated through the activation of these receptors on neurons.[1][2][3][4] This activation leads to neuronal hyperpolarization by opening G protein-coupled inwardly rectifying K+ channels.[1][2][3] The resulting hyperpolarization inhibits neuronal firing and reduces the release of the excitatory neurotransmitter glutamate, thereby protecting neurons from overexcitation and subsequent damage.[1][2][3]
Q2: What are other potential neuroprotective mechanisms of this compound?
Beyond its primary mechanism, experimental studies suggest this compound may exert neuroprotective effects through several other pathways. These include influencing the anti-apoptotic protein Bcl-2, affecting the serotonergic glial growth factor S-100β, and modulating Nerve Growth Factor.[2][3][4] Additionally, it has been shown to suppress the activity of caspase-3, a key enzyme in the apoptotic cascade, through the MAPK and PKCα signaling pathways.[2][3][4]
Q3: What is the optimal neuroprotective dosage of this compound in preclinical models?
The optimal dosage of this compound for neuroprotection in preclinical models, particularly in rats, appears to follow a U-shaped dose-response curve, where both lower and higher doses show reduced efficacy.[1]
-
Intravenous Bolus Injection: A triple bolus injection (at 0, 2, and 4 hours after permanent middle cerebral artery occlusion) showed a maximal infarct volume reduction of 73% at a dose of 3 µg/kg.[1][5] Doses of 1 to 10 µg/kg had a pronounced neuroprotective effect.[1]
-
Continuous Intravenous Infusion: A strong, dose-dependent reduction in infarct size was observed with continuous infusion over 4 hours. Doses of 0.3, 1, 3, 10, and 30 µg/kg/h were effective, with decreased efficacy at the lower and higher ends of this range.[1] In a transient middle cerebral artery occlusion model, a dose of 10 µg/kg/h administered immediately after occlusion reduced infarct volume by 97%.[5]
Q4: What is the therapeutic window for this compound administration?
Preclinical studies in animal models of stroke and traumatic brain injury suggest a therapeutic window of at least 5 hours.[1][3][4][5] Neuroprotective effects were still observed when administration was delayed. For instance, in a permanent middle cerebral artery occlusion model, a 10 µg/kg/h infusion delayed by 5 hours still reduced infarct volume by 43%.[5] In a transient middle cerebral artery occlusion model, the same dose delayed by 5 hours resulted in an 81% reduction in infarct volume.[5]
Q5: Has this compound been successful in clinical trials?
Despite promising preclinical results, a randomized, double-blind, placebo-controlled clinical trial (the BRAINS study) did not demonstrate the efficacy of Repinotan in acute ischemic stroke.[2][3][4] However, a trend toward better tolerability and some evidence of efficacy was observed with a 1.25 mg/day dose.[6][7] This highlights the challenge of translating preclinical findings to clinical success in neuroprotection.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in infarct volume between subjects. | Inconsistent occlusion in the MCAO model. | Ensure consistent placement and size of the occluding filament. Use of a silicone-coated suture may provide more consistent results than an uncoated one.[4] Consider using a rat strain known for consistent infarcts, such as Fischer-344.[4] |
| Differences in animal physiology (e.g., age, sex, weight). | Standardize the animal model characteristics. Be aware that age can influence infarct size. | |
| Inaccurate drug dosage or administration. | Prepare fresh drug solutions for each experiment. Ensure accurate and consistent administration, whether by bolus injection or continuous infusion. | |
| Lack of a clear dose-response relationship. | Doses tested are outside the optimal therapeutic range (U-shaped curve). | Test a wider range of doses, including those on the lower and higher ends, to fully characterize the dose-response curve. The optimal dose may be narrow.[1] |
| Insufficient statistical power. | Increase the number of animals per group to detect significant differences. | |
| No significant neuroprotective effect observed. | Administration is outside the therapeutic window. | Administer this compound as early as possible after the ischemic insult. While the window is at least 5 hours, earlier administration is likely more effective.[1][5] |
| The chosen experimental model is not sensitive to 5-HT1A agonism. | Confirm that the 5-HT1A receptor is expressed in the brain region of interest and is involved in the pathophysiology of the chosen model. | |
| Drug degradation. | Prepare this compound solutions fresh for each experiment and protect them from light. | |
| Contradictory results between in vitro and in vivo experiments. | Differences in drug metabolism and bioavailability. | Conduct pharmacokinetic studies to determine the brain concentration of this compound after systemic administration. |
| Complexity of in vivo models. | In vivo models involve multiple cell types and signaling pathways that may not be present in vitro. Consider using more complex in vitro models, such as organotypic brain slices. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Models
| Model | Administration Route | Dosage | Time of Administration | Outcome (Infarct Volume Reduction) |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Triple Bolus i.v. | 3 µg/kg | 0, 2, and 4 h post-occlusion | 73%[1][5] |
| pMCAO | Continuous i.v. Infusion | 3 µg/kg/h | Immediate | - |
| pMCAO | Continuous i.v. Infusion | 10 µg/kg/h | 5 h post-occlusion | 43%[5] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Continuous i.v. Infusion | 10 µg/kg/h | Immediate | 97%[5] |
| tMCAO | Continuous i.v. Infusion | 10 µg/kg/h | 5 h post-occlusion | 81%[5] |
| Acute Subdural Hematoma | Continuous i.v. Infusion | 3 and 10 µg/kg/h | - | 65%[5] |
| Acute Subdural Hematoma | Continuous i.v. Infusion | 3 µg/kg/h | 5 h post-occlusion | 54%[5] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) or other appropriate strain (290-300 g)
-
Isoflurane anesthetic
-
MCAO sutures (e.g., silicone-coated)
-
Surgical instruments (forceps, scissors, retractors)
-
Suture thread (e.g., 4-0 silk)
-
Tissue adhesive (e.g., cyanoacrylate)
Procedure:
-
Anesthetize the rat with 2% isoflurane.
-
Place the animal in a supine position and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries and ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Insert the MCAO suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation.
-
Remove the clamps to allow reperfusion of the external carotid circulation around the suture.
-
After the desired occlusion period (e.g., 90 minutes), re-anesthetize the animal.
-
Withdraw the suture to allow reperfusion of the MCA.
-
Close the incision in the CCA with tissue adhesive.
-
Suture the neck incision.
Infarct Volume Measurement using TTC Staining
This protocol is for the quantification of ischemic damage in the brain.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) solution (10%)
-
Brain matrix or vibratome
-
Digital scanner or camera
Procedure:
-
Euthanize the animal 24 hours after MCAO.
-
Carefully remove the brain and cool it in a freezer at -80°C for a short period to facilitate slicing.
-
Slice the brain into 2-mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-20 minutes.
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in a 10% formaldehyde solution.
-
Digitally scan or photograph the slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice.
-
To correct for edema, the infarct volume can be calculated using the following formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)].
In Vitro Neuronal Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner of apoptosis, in neuronal cell cultures.
Materials:
-
Primary neuronal cell culture
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)
-
Microplate reader
Procedure:
-
Induce apoptosis in your neuronal culture with a suitable stimulus, including an untreated control group.
-
Lyse the cells using a chilled cell lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Add the supernatant (containing the protein) to a 96-well plate.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assay at 400-405 nm) or fluorescence (for fluorometric assay at Ex/Em = 380/420-460 nm) using a microplate reader.
-
The fold increase in caspase-3 activity can be determined by comparing the results from the treated samples to the untreated controls.
Mandatory Visualizations
Caption: Signaling pathway of this compound's neuroprotective effects.
Caption: General experimental workflow for assessing Repinotan's neuroprotection.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. mpbio.com [mpbio.com]
- 3. Transient middle cerebral artery occlusion with complete reperfusion in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]
- 7. Measurement of Infarct Volume [bio-protocol.org]
Overcoming poor solubility of Repinotan hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility and stability of Repinotan (B170810) hydrochloride in experimental settings.
Troubleshooting Guide: Solubility and Stability Issues
Researchers may encounter difficulties in dissolving Repinotan hydrochloride or experience its precipitation from solution, particularly in aqueous buffers at physiological pH. This guide offers a systematic approach to troubleshoot these common issues.
| Observation | Potential Cause | Recommended Action |
| Poor initial dissolution in aqueous buffer (e.g., PBS, pH 7.4) | pH-dependent instability and conversion to free base. this compound is stable in acidic conditions (pH ≤ 4) but is susceptible to hydrolysis and precipitation at neutral or alkaline pH. The hydrochloride salt converts to its less soluble free base form. | • Use an acidic buffer: Prepare solutions in a buffer with a pH of 4 or lower (e.g., citrate (B86180) buffer). • Prepare a concentrated stock in an organic solvent: Dissolve this compound in DMSO (up to 100 mg/mL) to create a high-concentration stock solution.[1] |
| Precipitate forms immediately upon dilution of DMSO stock into neutral buffer (e.g., PBS) | Rapid conversion to the insoluble free base. The large pH shift from the unbuffered DMSO stock to the neutral pH of the buffer causes the compound to crash out of solution. | • Dilute directly into final medium: Avoid intermediate dilution steps in neutral buffers like PBS. Dilute the DMSO stock directly into the final, complete cell culture medium or assay buffer immediately before use.[2] • Minimize final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent effects on cells.[3][4] |
| A clear solution becomes cloudy or forms a precipitate over time | Slow degradation/hydrolysis. Even if initially dissolved, this compound will gradually hydrolyze and precipitate in neutral or alkaline aqueous solutions when stored. | • Prepare fresh solutions for each experiment: Do not store this compound in aqueous solutions, especially at neutral or alkaline pH. • Store stock solutions properly: Store DMSO stock solutions at -20°C or -80°C for long-term stability.[1] |
| Inconsistent experimental results between batches | Variability in compound concentration due to partial precipitation. Undetected microprecipitation can lead to inconsistent effective concentrations of the compound in your assays. | • Visual inspection: Carefully inspect solutions for any signs of precipitation before each use. • Sonication: Briefly sonicate the final diluted solution to help dissolve any small, transient precipitates. • Filter the solution: For non-cell-based assays, consider filtering the final solution through a 0.22 µm filter immediately before use. |
Frequently Asked Questions (FAQs)
Compound Characteristics and Storage
Q1: What is the known solubility of this compound?
A1: this compound's solubility varies significantly with the solvent. The table below summarizes available data. Its poor aqueous solubility is primarily a function of its instability at physiological pH.
| Solvent | Solubility | Notes |
| Water | 2.1 g/100 mL (21 mg/mL) | Stable only at acidic pH (≤ 4). Prone to hydrolysis at neutral/alkaline pH. |
| Acetone | 2.2 g/100 mL (22 mg/mL) | - |
| DMSO | ≥ 100 mg/mL | Recommended for preparing high-concentration stock solutions.[1] |
| Co-solvent Mixture 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
| Co-solvent Mixture 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
Q2: How should I store this compound?
A2: The solid, powdered form of this compound should be stored at 4°C, sealed, and protected from moisture. Stock solutions made in DMSO should be aliquoted to avoid freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Do not store this compound in aqueous buffers for extended periods.
Solution Preparation for In Vitro Assays
Q3: Why does this compound precipitate when I add it to my cell culture medium at pH 7.4?
A3: this compound is unstable in aqueous solutions with a neutral or alkaline pH. At pH 7.4, the hydrochloride salt rapidly converts to its free base, which is significantly less soluble and precipitates out of solution.
Q4: What is the best way to prepare this compound for a cell-based assay?
A4: The recommended method is to first prepare a high-concentration stock solution in 100% DMSO. Then, immediately before treating your cells, perform a serial dilution or a single dilution of the DMSO stock directly into your complete cell culture medium to achieve the final desired concentration. This one-step dilution into a complex medium containing proteins and other components can help stabilize the compound and prevent immediate precipitation.
Q5: What is the maximum final concentration of DMSO I can use in my cell culture?
A5: The tolerance of cell lines to DMSO varies. However, it is a common practice to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity or other off-target effects.[3][4] You should always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Alternative Formulation Strategies
Q6: I cannot use DMSO in my experiment. Are there other options?
A6: Yes, though they may be more complex. A patented formulation involves lyophilizing (freeze-drying) this compound with matrix-forming agents like mannitol (B672) and an acidifier like citric acid.[6] This creates a solid powder that, upon reconstitution with an aqueous solution, generates an acidic microenvironment (pH 3.5-5) where the compound is stable and soluble.[6] This approach is more suitable for preparing larger batches for administration rather than for routine in vitro screening.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol details the recommended procedure for preparing working solutions of this compound for treating cultured cells, minimizing the risk of precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder (Molecular Weight: 436.95 g/mol ).
-
Under sterile conditions, dissolve the powder in an appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. If needed, sonicate briefly in a water bath.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare Working Solution (Immediate Use):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of stock solution required. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock.
-
Directly add the calculated volume of the DMSO stock solution to the pre-warmed complete cell culture medium.
-
Immediately mix thoroughly by gentle pipetting or vortexing.
-
Visually inspect the solution to ensure it is clear before adding it to your cells.
-
Protocol 2: Lyophilization for Enhanced Stability and Reconstitution
This protocol is based on a patented method for creating a stable, lyophilized formulation of this compound that can be reconstituted in an aqueous solution while maintaining an acidic pH for stability.
Materials:
-
This compound
-
Mannitol
-
Citric acid
-
Water for Injection (WFI)
-
Sterile vials for lyophilization
-
Lyophilizer (freeze-dryer)
-
Isotonic saline (0.9% NaCl) for reconstitution
Procedure:
-
Preparation of Pre-lyophilization Solution:
-
Sterilization and Filling:
-
Sterile filter the aqueous solution through a 0.2 µm filter.
-
Aseptically fill the solution into sterile vials (e.g., 1 mL per vial).
-
-
Lyophilization Cycle:
-
Place the vials in the lyophilizer.
-
Freeze the solution (e.g., at -50°C).
-
Perform the primary drying phase under vacuum (e.g., 0.2 mbar) at a low shelf temperature (e.g., 0°C).
-
Perform secondary drying to remove residual water.
-
-
Reconstitution:
-
Reconstitute the lyophilized cake with a known volume of isotonic saline to achieve the desired final concentration. The resulting solution will have a pH of approximately 4, ensuring the stability of the drug.[6]
-
Signaling Pathway
Repinotan is a selective 5-HT1A receptor agonist. Its neuroprotective effects are mediated through multiple downstream pathways. The primary mechanism involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization. Additionally, it engages pathways involving MAPK and PKCα to inhibit apoptosis.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2002041881A2 - Repinotan-kit - Google Patents [patents.google.com]
- 7. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Repinotan hydrochloride dose-response curve analysis issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Repinotan (B170810) hydrochloride, with a specific focus on dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Repinotan hydrochloride?
A1: this compound is a high-affinity, selective, and full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3] Its neuroprotective effects are primarily attributed to the activation of G protein-coupled inwardly rectifying potassium (K+) channels upon binding to both pre- and post-synaptic 5-HT1A receptors.[4][5][6] This activation leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate (B1630785).[4][5][6]
Q2: What is the expected shape of a Repinotan dose-response curve?
A2: Typically, a dose-response curve for a receptor agonist like Repinotan will be sigmoidal (S-shaped). However, due to the dual action on pre-synaptic autoreceptors and post-synaptic receptors, biphasic (U-shaped or inverted U-shaped) responses can occur. At low doses, Repinotan's effect on 5-HT1A autoreceptors may inhibit serotonin release, while at higher doses, the direct stimulation of post-synaptic receptors becomes the dominant effect.[7][8] For example, one study noted that a very low dose of Repinotan enhanced pain perception, while higher doses suppressed it.[9]
Q3: Why did Repinotan fail in clinical trials despite promising preclinical data?
A3: While Repinotan demonstrated strong, dose-dependent neuroprotective effects in various animal models of ischemic stroke and traumatic brain injury, it did not show statistically significant efficacy in human clinical trials.[2][4][10] The reasons for this discrepancy are complex and not fully elucidated but are a common challenge in translating preclinical findings to clinical success.
Q4: What are typical effective concentrations of Repinotan observed in preclinical studies?
A4: The effective concentrations of this compound can vary significantly depending on the experimental model. In animal models of stroke, intravenous infusions in the range of 3 to 10 µg/kg per hour or bolus injections of 0.3 to 100 µg/kg have been shown to be effective.[11] For instance, a 10 µg/kg per hour infusion resulted in a 97% reduction in infarct volume in a transient middle cerebral artery occlusion model.[11]
Troubleshooting Guide: Dose-Response Curve Analysis
This guide addresses common issues encountered during the in vitro or in vivo analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response or very low potency observed | 1. Compound Degradation: Repinotan may have degraded due to improper storage or handling. 2. Cell Line/Model Insensitivity: The chosen cell line or animal model may not express sufficient levels of the 5-HT1A receptor. 3. Incorrect Concentration Range: The tested concentrations may be too low to elicit a response. | 1. Verify the integrity and purity of the this compound stock. 2. Confirm 5-HT1A receptor expression in your experimental system using techniques like qPCR, Western Blot, or radioligand binding. 3. Expand the dose range to cover a wider spectrum (e.g., from picomolar to micromolar) to ensure the effective concentration range is not missed.[12] |
| Unusual or Biphasic (U-shaped) Dose-Response Curve | 1. Receptor Dualism: As a 5-HT1A agonist, Repinotan acts on both pre-synaptic autoreceptors and post-synaptic receptors, which can have opposing functional effects at different concentration ranges.[7][8] 2. Off-Target Effects: At very high concentrations, Repinotan may interact with other receptors, although it is known to be highly selective for 5-HT1A.[2] | 1. This can be a true pharmacological effect. Use a non-linear regression model that can fit a biphasic curve. 2. To confirm the effect is 5-HT1A-mediated, run a parallel experiment in the presence of a specific 5-HT1A antagonist, such as WAY 100635. The antagonist should block the observed response.[4][5] |
| High variability between replicate experiments | 1. Inconsistent Experimental Conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to significant variability. 2. Cell Passage Number: High-passage number cells can have altered receptor expression and signaling. 3. Manual Processing Errors: Inconsistent manual steps in assay preparation or data entry can introduce errors.[12] | 1. Standardize all experimental protocols meticulously. Ensure consistent timing, temperature, and cell handling. 2. Use cells with a consistent and low passage number for all experiments. 3. Automate liquid handling and data processing steps where possible to minimize human error. |
| Control values do not align with the curve's asymptote | 1. Assay Artifact: The vehicle control may have a slight biological effect, or there might be an issue with the baseline reading of the assay. 2. Data Normalization Issue: The method used to normalize the data (e.g., setting the control to 100%) may be inappropriate if the control itself deviates.[13] | 1. Investigate the vehicle control for any intrinsic activity. 2. Consider alternative data normalization methods. Sometimes it is more appropriate to fit the curve to the raw data and let the model determine the bottom and top asymptotes.[13] |
Quantitative Data from Clinical and Preclinical Studies
Table 1: Dosing in Human Clinical Trials
| Study | Indication | Doses Administered (Continuous IV Infusion) | Key Finding |
| BRAINS Study[14] | Acute Ischemic Stroke | Placebo, 0.5 mg/day, 1.25 mg/day, 2.5 mg/day | The 1.25 mg/day dose showed a trend toward better tolerability and efficacy, though not statistically significant. |
| J Neurotrauma (2001)[3] | Traumatic Brain Injury | Placebo, 0.5 mg/day, 1.25 mg/day, 2.50 mg/day | Repinotan was well-tolerated. A descriptively greater proportion of patients had good or moderate outcomes in the treatment groups (60%) vs. placebo (50%). |
Table 2: Efficacy in Preclinical Stroke Models[11]
| Animal Model | Administration Route & Dose | Time of Administration | Infarct Volume Reduction |
| Permanent Middle Cerebral Artery Occlusion | IV Bolus (3 µg/kg) | Immediate | 73% |
| Permanent Middle Cerebral Artery Occlusion | IV Infusion (10 µg/kg/hr) | 5 hours post-occlusion | 43% |
| Transient Middle Cerebral Artery Occlusion | IV Infusion (10 µg/kg/hr) | Immediate | 97% |
| Transient Middle Cerebral Artery Occlusion | IV Infusion (10 µg/kg/hr) | 5 hours post-occlusion | 81% |
| Acute Subdural Hematoma | IV Infusion (3 µg/kg/hr) | 5 hours post-occlusion | 54% |
Experimental Protocols
Protocol 1: In Vitro Neuronal Protection Assay
-
Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media. Plate cells in 96-well plates at a predetermined density and allow them to adhere and differentiate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution series to cover a wide concentration range (e.g., 1 pM to 10 µM).
-
Treatment: Pre-treat the neuronal cultures with the various concentrations of Repinotan for a specified duration (e.g., 1-2 hours).
-
Induction of Injury: Introduce an excitotoxic insult by adding glutamate (e.g., 50 µM) or another neurotoxic agent to the wells (excluding negative controls).
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, LDH release, or a live/dead cell staining kit.
-
Data Analysis: Normalize the viability data to the untreated (no injury) and vehicle-treated (injury) controls. Plot the normalized response against the log of the Repinotan concentration and fit a non-linear regression curve to determine the EC50.
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) following an approved animal care protocol. Monitor body temperature and maintain it at 37°C.
-
Surgical Procedure: Perform the MCAO surgery to induce focal cerebral ischemia. This is typically done by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery. For transient MCAO, the filament is withdrawn after a set period (e.g., 90 minutes). For permanent MCAO, it is left in place.
-
Drug Administration: Administer this compound or a vehicle control via intravenous (IV) infusion or bolus injection at the desired time point (e.g., immediately after occlusion or after a delay).[11]
-
Post-Operative Care: Allow the animal to recover from anesthesia. Monitor for neurological deficits using a standardized scoring system.
-
Infarct Volume Analysis: After a set survival period (e.g., 24 or 48 hours), euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantification: Digitize the brain slices and use image analysis software to calculate the infarct volume as a percentage of the total brain volume, correcting for edema. Compare the infarct volumes between the Repinotan-treated and vehicle-treated groups.
Visualizations
Caption: Signaling pathway of this compound at the 5-HT1A receptor.
Caption: General workflow for a Repinotan dose-response curve experiment.
Caption: Logical diagram for troubleshooting common dose-response curve issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Repinotan - Wikipedia [en.wikipedia.org]
- 3. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 8. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Repinotan, a selective 5-HT1A-R-agonist, antagonizes morphine-induced ventilatory depression in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inconsistent In Vivo Results with Repinotan Hydrochloride: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address the challenge of inconsistent in vivo results with Repinotan (B170810) hydrochloride. Despite promising preclinical neuroprotective effects, the translation of these findings to clinical efficacy has been challenging. This resource aims to empower researchers to identify and mitigate potential sources of variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Repinotan hydrochloride and what is its primary mechanism of action?
This compound (also known as BAY x 3702) is a highly selective full agonist for the serotonin (B10506) 5-HT1A receptor.[1] Its neuroprotective effects are primarily attributed to the activation of pre- and post-synaptic 5-HT1A receptors, which leads to neuronal hyperpolarization through the activation of G protein-coupled inwardly rectifying K+ channels.[2] This hyperpolarization inhibits neuronal firing and reduces the release of the excitatory neurotransmitter glutamate, thereby protecting neurons from overexcitation, a key mechanism of injury in ischemic stroke and traumatic brain injury.[2]
Q2: What are the downstream signaling pathways affected by this compound?
Beyond its immediate effect on neuronal firing, this compound influences several intracellular signaling pathways that contribute to its neuroprotective effects. These include:
-
Anti-apoptotic pathways: It has been reported to activate the phosphatidylinositol 3-kinase (PI-3K) pathway and stimulate the expression of the anti-apoptotic protein Bcl-2.[1]
-
Inhibition of Caspase-3 activity: Repinotan can suppress the activity of caspase-3, a key executioner enzyme in apoptosis, through the MAPK and PKCα signaling pathways.[2]
-
Neurotrophic factor release: It can increase the release of the neurite extension factor S-100 beta.[1]
Q3: Why were the clinical trials with this compound for stroke unsuccessful despite promising preclinical data?
The discrepancy between robust neuroprotection in animal models and the lack of efficacy in human clinical trials is a significant challenge in neuroprotective drug development. While the exact reasons for Repinotan's clinical trial failure are not definitively established, several factors are thought to have contributed:
-
Translational Gap: The pathophysiology of stroke in humans is more complex and heterogeneous than in controlled animal models.
-
Therapeutic Window: While preclinical studies showed a therapeutic window of at least 5 hours, the time to treatment in clinical trials may have been longer or more variable.[2]
-
Pharmacokinetics: Differences in drug metabolism and distribution between animal models and humans can lead to different effective concentrations at the target site. Repinotan is primarily metabolized by the CYP2D6 enzyme, which exhibits significant genetic polymorphism in humans, leading to variations in drug clearance.[3]
Troubleshooting Inconsistent In Vivo Results
Variability in in vivo experimental outcomes with this compound can arise from several factors. This guide provides a systematic approach to troubleshooting and improving the reproducibility of your results.
Dosing and Administration
Issue: Observed efficacy is lower than expected or highly variable between animals.
Possible Causes & Troubleshooting Steps:
-
Incorrect Dose: this compound has been shown to have a broad and sometimes U-shaped dose-response curve in animal models.[4] This means that both lower and higher doses may be less effective than an optimal dose.
-
Recommendation: Conduct a dose-response study in your specific model to determine the optimal effective dose. Refer to the provided tables for dose ranges used in previously successful studies.
-
-
Drug Solution Instability: The stability of the this compound solution can impact the actual administered dose.
-
Recommendation: Prepare fresh solutions for each experiment. This compound is soluble in DMSO and can be prepared in a co-solvent vehicle for intravenous administration.[2][5] A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[5]
-
-
Inaccurate Administration: Intravenous administration requires precision to ensure the entire dose is delivered.
-
Recommendation: Ensure proper catheter placement and visually inspect for any leakage during and after administration.
-
Timing of Administration
Issue: Lack of neuroprotective effect despite using a previously reported effective dose.
Possible Cause & Troubleshooting Steps:
-
Therapeutic Window Exceeded: The neuroprotective efficacy of Repinotan is time-dependent. While a therapeutic window of at least 5 hours has been demonstrated in some animal models, this can vary depending on the specific model and the severity of the injury.[2][4]
-
Recommendation: Administer this compound as early as possible after the induced injury. If a delayed treatment paradigm is necessary, consider that higher doses may be required to achieve efficacy at later time points.[2]
-
Animal Model and Metabolism
Issue: Results are not consistent with published data, even when following similar protocols.
Possible Causes & Troubleshooting Steps:
-
Species and Strain Differences in Metabolism: Repinotan is primarily metabolized by the CYP2D6 enzyme.[3] The expression and activity of CYP2D6 orthologs can vary significantly between different species and even between different strains of the same species. This can lead to substantial differences in drug clearance and exposure.
-
Recommendation: Be aware of the CYP2D6 status of your chosen animal model. For example, some mouse strains have different Cyp2d gene clusters. If possible, measure plasma concentrations of Repinotan to correlate exposure with efficacy.
-
-
Anesthetic Interactions: The choice of anesthetic can influence physiological parameters and potentially interact with the study drug. Some anesthetics, like ketamine, have been shown to affect the serotonin system, and both isoflurane (B1672236) and ketamine can alter the pharmacokinetics of other drugs in the brain.[6][7]
-
Recommendation: Use a consistent anesthetic regimen across all experimental groups. Be aware of the potential for interaction and consider that the anesthetic itself may influence the degree of neuroprotection. If unexpected results are observed, consider piloting a study with an alternative anesthetic.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Stroke Models
| Animal Model | Dosing Regimen | Administration Route | Timing of Administration | Outcome Measure | Efficacy | Reference |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) - Rat | 3 µg/kg (bolus) | Intravenous | Immediately after occlusion | Infarct volume reduction | 73% | [4] |
| pMCAO - Rat | 3 and 10 µg/kg/h (infusion) | Intravenous | Immediately after occlusion | Infarct volume reduction | 65% | [4] |
| pMCAO - Rat | 10 µg/kg/h (infusion) | Intravenous | 5 hours after occlusion | Infarct volume reduction | 43% | [4] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) - Rat | 10 µg/kg/h (infusion) | Intravenous | Immediately after occlusion | Infarct volume reduction | 97% | [4] |
| tMCAO - Rat | 10 µg/kg/h (infusion) | Intravenous | 5 hours after occlusion | Infarct volume reduction | 81% | [4] |
Table 2: In Vivo Efficacy of this compound in Traumatic Brain Injury Models
| Animal Model | Dosing Regimen | Administration Route | Timing of Administration | Outcome Measure | Efficacy | Reference |
| Acute Subdural Hematoma - Rat | 3 and 10 µg/kg/h (infusion) | Intravenous | Immediately after injury | Infarct volume reduction | 65% | [4] |
| Acute Subdural Hematoma - Rat | 3 µg/kg/h (infusion) | Intravenous | 5 hours after injury | Infarct volume reduction | 54% | [4] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Rat Model of Stroke
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For in vivo administration, prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Dilute the this compound stock solution with the vehicle to the final desired concentration. Ensure the solution is clear and free of precipitation. Warm the solution slightly if necessary to aid dissolution.[5]
-
-
Animal Preparation:
-
Anesthetize the rat using a consistent and appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically expose the femoral vein and insert a catheter for intravenous administration.
-
-
Induction of Ischemia:
-
Induce focal cerebral ischemia using a standard model such as transient or permanent middle cerebral artery occlusion (tMCAO or pMCAO).
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle control intravenously as either a bolus injection or a continuous infusion at the predetermined time point relative to the ischemic insult.
-
-
Post-operative Care and Outcome Assessment:
-
Monitor the animal's physiological parameters during and after surgery.
-
At the designated endpoint (e.g., 24 or 48 hours), euthanize the animal and harvest the brain for infarct volume analysis (e.g., TTC staining).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: In vivo experimental workflow.
References
- 1. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Evaluation of interethnic differences in repinotan pharmacokinetics by using population approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ketamine inhibits serotonin uptake in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoflurane and ketamine-xylazine modify pharmacokinetics of [18F]SynVesT-1 in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential toxicity of Repinotan hydrochloride at high concentrations
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for experiments involving Repinotan (B170810) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected off-target effects in our cell-based assays at high concentrations of Repinotan hydrochloride. What could be the cause?
A1: While this compound is a highly selective 5-HT1A receptor agonist, at high concentrations, its potential for interacting with other receptors increases. Studies have shown that Repinotan can bind with moderate affinity to α1- and α2-adrenergic receptors, as well as dopamine (B1211576) D2 and D4 receptors. It is advisable to perform counter-screening against these receptors if off-target effects are suspected. Additionally, ensure the solvent concentration is not contributing to cellular stress, and consider reducing the concentration of this compound to a range where it maintains its selectivity for the 5-HT1A receptor. In cultured neurons, neuroprotective effects have been observed at concentrations as low as 50 pM to 1 µM[1][2].
Q2: What are the known adverse effects of this compound at high doses in preclinical animal models?
A2: Preclinical studies in animal models of stroke and traumatic brain injury have generally shown this compound to have a good safety profile with a broad therapeutic window[3][4]. Neuroprotective effects were observed at intravenous doses ranging from 0.3 to 100 µg/kg[3]. While some literature suggests that higher doses might lead to adverse effects, specific details of these effects at concentrations significantly above the therapeutic range are not extensively documented in publicly available studies[5]. It is recommended to conduct dose-ranging studies to determine the optimal therapeutic and safety window for your specific animal model.
Q3: Our in vivo experiments are showing inconsistent results. What factors could be contributing to this variability?
A3: The administration method of this compound can significantly impact its efficacy and consistency. Continuous intravenous infusion has been shown to be more potent and to have a broader dose-response curve compared to bolus injections[5]. This is likely due to the maintenance of optimal brain levels of the compound over time with infusion[5]. Ensure that your administration protocol is consistent and consider if a continuous infusion model is more appropriate for your experimental goals.
Q4: What is the primary mechanism of action of this compound that we should be assessing in our experiments?
A4: The primary mechanism of action of this compound is as a full agonist of the 5-HT1A receptor[6][7]. This activation leads to neuronal hyperpolarization through the opening of G protein-coupled inwardly rectifying K+ channels[4][7]. The subsequent inhibition of neuron firing and reduction in glutamate (B1630785) release are key neuroprotective effects[4][7]. Therefore, assessing changes in neuronal membrane potential, potassium channel activity, or glutamate release would be direct measures of its primary activity.
Q5: Are there any known drug-drug interactions we should be aware of when co-administering other compounds with this compound?
A5: The primary metabolizer of Repinotan is the cytochrome P450 enzyme CYP2D6. Co-administration of compounds that are substrates, inhibitors, or inducers of CYP2D6 could potentially alter the metabolism and clearance of Repinotan. It is crucial to consider the metabolic pathways of any co-administered drugs in your experimental design.
Quantitative Data Summary
| Parameter | Value | Species/Model | Source |
| Neuroprotective Dose Range (in vivo) | 0.3 - 100 µg/kg (IV) | Rat (stroke/TBI models) | [3] |
| Neuroprotective Concentration (in vitro) | 50 pM - 1 µM | Primary rat hippocampal and cortical neurons | [1][2] |
| Clinical Dose Range (Human) | 0.5 - 2.5 mg/day (continuous IV infusion) | Human (traumatic brain injury and stroke trials) | [6][8] |
Experimental Protocols
In Vitro Neuroprotection Assay Against Staurosporine-Induced Apoptosis
This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound in cultured neurons[1].
-
Cell Culture:
-
Culture primary hippocampal or cortical neurons from embryonic rats in a suitable neurobasal medium supplemented with B27 and L-glutamine.
-
Plate the neurons on poly-L-lysine coated plates and allow them to mature for at least 7 days in vitro.
-
-
Experimental Procedure:
-
Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 50 pM to 1 µM) for a specified period (e.g., 30 minutes).
-
Induce apoptosis by adding a known concentration of staurosporine (B1682477) (e.g., 25 nM) to the culture medium.
-
Include a vehicle control group (treated with the same solvent used to dissolve this compound) and a positive control group (treated with staurosporine alone).
-
To confirm the 5-HT1A receptor-mediated effect, include a group pre-treated with a selective 5-HT1A receptor antagonist (e.g., WAY-100635) before adding this compound.
-
-
Assessment of Cell Death (24 hours post-staurosporine treatment):
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell lysis.
-
Morphological Analysis: Visualize the cells using microscopy to assess for apoptotic bodies and other morphological changes indicative of cell death.
-
DNA Fragmentation Assay: Quantify DNA fragmentation using methods such as TUNEL staining or a commercially available ELISA kit.
-
In Vivo Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
This protocol is a generalized representation based on animal model studies cited for this compound's efficacy[2][3].
-
Animal Preparation:
-
Anesthetize adult male rats (e.g., Wistar or Sprague-Dawley) with a suitable anesthetic (e.g., isoflurane).
-
Monitor and maintain body temperature at 37°C.
-
-
Surgical Procedure (pMCAO):
-
Perform a craniotomy to expose the middle cerebral artery (MCA).
-
Permanently occlude the MCA using electrocoagulation.
-
-
Drug Administration:
-
Administer this compound via intravenous infusion or bolus injection at the desired doses (e.g., 0.3 - 100 µg/kg).
-
Administration can be initiated immediately after occlusion or at delayed time points to assess the therapeutic window.
-
Include a vehicle-treated control group.
-
-
Assessment of Infarct Volume (e.g., 24 or 48 hours post-occlusion):
-
Euthanize the animals and perfuse the brains.
-
Section the brains and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).
-
Quantify the infarct volume using image analysis software.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro neuroprotection experimental workflow.
References
- 1. The 5-HT1A receptor agonist BAY x 3702 prevents staurosporine-induced apoptosis [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of 5-HT1A receptor agonist, Bay X 3702, demonstrated in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. scispace.com [scispace.com]
- 6. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CYP2D6 Metabolism of Repinotan Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolism of Repinotan (B170810) hydrochloride, with a focus on the role of Cytochrome P450 2D6 (CYP2D6) and associated species differences.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of Repinotan hydrochloride?
A1: Published research indicates that this compound is primarily metabolized by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6)[1]. This is a critical factor to consider in drug development, as variations in CYP2D6 activity can lead to significant interindividual and interethnic differences in drug exposure and response[1].
Q2: What are the known species differences in the metabolism of this compound?
Q3: How does CYP2D6 polymorphism affect the pharmacokinetics of this compound?
A3: CYP2D6 is a highly polymorphic enzyme, with over 100 known alleles that can result in different metabolic phenotypes, including poor, intermediate, normal (extensive), and ultrarapid metabolizers. Studies on this compound have shown pharmacokinetic differences between Caucasian and Japanese populations, which is consistent with the known differences in CYP2D6 allele frequencies between these ethnic groups[1]. Individuals with decreased or no CYP2D6 function (poor metabolizers) may have higher plasma concentrations of this compound, potentially leading to an increased risk of adverse effects. Conversely, ultrarapid metabolizers may clear the drug more quickly, which could result in reduced efficacy at standard doses.
Q4: Where can I find specific kinetic data (Km, Vmax) for the metabolism of this compound by different CYP2D6 variants?
A4: Currently, there is a lack of publicly available studies detailing the specific kinetic parameters (Km, Vmax, CLint) for the metabolism of this compound by various human CYP2D6 alleles or in liver microsomes from different preclinical species. To obtain this data, it is recommended to perform in vitro experiments using recombinant human CYP2D6 enzymes corresponding to different alleles and liver microsomes from human donors with known CYP2D6 genotypes, as well as from preclinical species such as dogs, monkeys, and rats.
Q5: What are the major metabolites of this compound?
A5: The specific chemical structures and metabolic pathways of this compound metabolites are not extensively detailed in the available literature. In vivo studies in rats have indicated that metabolites of Repinotan are more polar than the parent compound and do not readily cross the blood-brain barrier. Identifying the major human metabolites is a critical step in drug development, often accomplished through in vitro studies with human liver microsomes followed by structural elucidation using techniques like high-resolution mass spectrometry.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Metabolism Data
Possible Causes:
-
Pipetting Errors: Inaccurate pipetting of the substrate, microsomes, or cofactors.
-
Inconsistent Incubation Times: Variation in the start and stop times of the enzymatic reaction.
-
Microsome Quality: Degradation of microsomal enzymes due to improper storage or multiple freeze-thaw cycles.
-
CYP2D6 Genotype of Human Liver Microsomes: Using pooled or single-donor microsomes with unknown or variable CYP2D6 genotypes will lead to inconsistent results.
Solutions:
-
Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes.
-
Standardize Procedures: Use a consistent and well-documented workflow for all experiments.
-
Proper Microsome Handling: Aliquot microsomes upon receipt and avoid repeated freeze-thaw cycles. Store at -80°C.
-
Use Characterized Microsomes: Whenever possible, use pooled human liver microsomes with a known mix of CYP2D6 genotypes or single-donor microsomes with specific, genotyped CYP2D6 alleles to understand the impact of genetic variation.
Issue 2: No or Very Low Metabolism of this compound Observed
Possible Causes:
-
Inactive Cofactors: Degradation of the NADPH regenerating system.
-
Incorrect Buffer pH: The pH of the incubation buffer is outside the optimal range for CYP2D6 activity (typically pH 7.4).
-
Inhibitor Contamination: Presence of a CYP2D6 inhibitor in the test system (e.g., from the solvent used to dissolve this compound).
-
Low Substrate Concentration: The concentration of this compound is too far below the Michaelis constant (Km) to detect significant turnover.
Solutions:
-
Prepare Fresh Cofactors: Always prepare the NADPH regenerating system fresh on the day of the experiment.
-
Verify Buffer pH: Check and adjust the pH of all buffers before use.
-
Solvent Control: Run a control incubation with the solvent used to dissolve this compound to check for inhibitory effects.
-
Optimize Substrate Concentration: If the Km is unknown, perform a preliminary experiment with a wide range of substrate concentrations to identify a suitable concentration for initial assays.
Issue 3: Difficulty in Identifying and Quantifying Metabolites
Possible Causes:
-
Low Metabolite Abundance: The metabolites are formed at very low levels, below the limit of detection of the analytical method.
-
Matrix Effects: Interference from components of the in vitro matrix (e.g., microsomal proteins, buffer salts) can suppress the ionization of metabolites in the mass spectrometer.
-
Lack of Authentic Standards: Difficulty in confirming the identity of a metabolite without a synthesized reference standard.
Solutions:
-
Increase Incubation Time or Microsome Concentration: To generate more metabolites, consider increasing the incubation time or the concentration of liver microsomes.
-
Optimize Sample Preparation: Employ a robust sample preparation method, such as protein precipitation followed by solid-phase extraction, to remove interfering matrix components.
-
Use High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolites, which aids in the generation of elemental compositions and tentative structural assignments.
-
Synthesize Potential Metabolites: Based on predicted metabolic pathways, synthesize potential metabolites to serve as authentic standards for confirmation of identity and for quantitative analysis.
Data Presentation
Due to the absence of publicly available quantitative data for this compound metabolism, the following tables are presented as examples to guide researchers in structuring their experimental results.
Table 1: Example Kinetic Parameters for this compound Metabolism in Human Liver Microsomes with Different CYP2D6 Genotypes
| CYP2D6 Genotype (Metabolizer Status) | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1/1 (Normal) | [Example Value] | [Example Value] | [Example Value] |
| 1/4 (Intermediate) | [Example Value] | [Example Value] | [Example Value] |
| 4/4 (Poor) | [Example Value] | [Example Value] | [Example Value] |
| 1xN/1 (Ultrarapid) | [Example Value] | [Example Value] | [Example Value] |
Table 2: Example In Vitro Intrinsic Clearance of this compound in Liver Microsomes from Different Species
| Species | In Vitro CLint (µL/min/mg protein) |
| Human | [Example Value] |
| Dog | [Example Value] |
| Monkey (Cynomolgus) | [Example Value] |
| Rat (Sprague-Dawley) | [Example Value] |
Experimental Protocols
The following are generalized protocols that should be optimized for the specific analysis of this compound.
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) in Human Liver Microsomes
-
Prepare Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 7.4).
-
This compound stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Pooled human liver microsomes (or microsomes from specific CYP2D6 genotypes).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard).
-
-
Incubation Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer to cover a range of concentrations (e.g., 0.1 to 100 µM).
-
In a 96-well plate, combine the buffer, liver microsomes (final concentration typically 0.1-0.5 mg/mL), and the this compound solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 15 minutes, ensure linear reaction velocity).
-
Stop the reaction by adding the quenching solution.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the formation of a specific metabolite or the depletion of the parent compound.
-
-
Data Analysis:
-
Plot the reaction velocity (rate of metabolite formation or substrate depletion) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Km and Vmax.
-
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry
-
In Vitro Incubation:
-
Perform a larger-scale incubation using pooled human liver microsomes and a relatively high concentration of this compound (e.g., 10 µM) to generate sufficient quantities of metabolites.
-
Include a control incubation without the NADPH regenerating system.
-
-
Sample Preparation:
-
Quench the reaction with ice-cold acetonitrile.
-
Centrifuge to remove proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
-
-
LC-HRMS Analysis:
-
Inject the reconstituted sample onto a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in both positive and negative ionization modes.
-
Use data-dependent acquisition to trigger MS/MS fragmentation of potential metabolite ions.
-
-
Data Processing:
-
Compare the chromatograms of the NADPH-fortified and control incubations to identify peaks corresponding to metabolites.
-
Use metabolite identification software to search for expected metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation) based on accurate mass shifts from the parent drug.
-
Analyze the MS/MS fragmentation patterns to propose the structure of the metabolites.
-
Visualizations
References
Repinotan hydrochloride degradation products and their interference
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Repinotan hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the identification and interference of its degradation products during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, which includes a sulfonamide, a secondary amine, and a chroman moiety, this compound is susceptible to degradation through several pathways. The primary routes of degradation are expected to be hydrolysis and oxidation.
-
Hydrolytic Degradation: The sulfonamide group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to cleavage of the sulfur-nitrogen (S-N) bond.
-
Oxidative Degradation: The secondary amine is a likely site for oxidation, potentially forming N-oxides or other related impurities. The chroman ring may also be susceptible to oxidative opening.
-
Photolytic and Thermal Degradation: As with many complex organic molecules, exposure to light and high temperatures can induce degradation, leading to a variety of breakdown products.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products or impurities. To identify the source, consider the following:
-
Sample Handling and Storage: Ensure that your stock solutions and samples have been stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation before analysis. This compound solutions should be stored at -20°C for short-term and -80°C for long-term stability.[1]
-
Mobile Phase and Diluent: The pH and composition of your mobile phase or sample diluent could be contributing to on-column or in-vial degradation. Evaluate the stability of this compound in your chosen analytical medium.
-
Forced Degradation: If you suspect the peaks are degradation products, performing a forced degradation study can help confirm their origin. By intentionally stressing the drug under various conditions (acid, base, oxidation, heat, light), you can compare the resulting degradant peaks with the unknown peaks in your sample.
Q3: How can I confirm the identity of a suspected degradation product?
A3: The definitive identification of a degradation product typically requires advanced analytical techniques. A common workflow involves:
-
Isolation: If the impurity is present at a sufficient level, it can be isolated using techniques like preparative HPLC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for determining the molecular weight and elemental composition of the unknown peak.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) can provide structural information about the molecule.
-
Nuclear Magnetic Resonance (NMR): If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy can fully elucidate its chemical structure.
Troubleshooting Guide: Chromatographic Interference
Problem: Poor resolution between the main this compound peak and a suspected degradation product peak in a reverse-phase HPLC analysis.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. A shallower gradient or isocratic elution with a lower organic content may improve the separation of closely eluting peaks. |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous portion of the mobile phase. The ionization state of this compound and its degradation products can significantly impact their retention and selectivity. |
| Suboptimal Column Chemistry | Try a column with a different stationary phase (e.g., phenyl-hexyl, C8) or a different particle size to alter the selectivity of the separation. |
| Inadequate Method Development | The analytical method may not be stability-indicating. It is crucial to develop and validate the method using samples from forced degradation studies to ensure it can separate the active pharmaceutical ingredient (API) from all potential degradation products.[2] |
Proposed Degradation Products of this compound
Due to the limited publicly available data on the specific degradation profile of this compound, the following are potential degradation products based on its chemical structure and known degradation pathways of similar functional groups.
| Degradation Product (DP) | Proposed Structure | Formation Pathway |
| DP1: Sulfonamide Hydrolysis Product | 2-(4-aminobutyl)-2,3-dihydro-1,2-benzothiazol-3-one 1,1-dioxide and (2R)-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine | Hydrolysis (Acid or Base Catalyzed) |
| DP2: N-Oxide | Repinotan N-Oxide | Oxidation |
| DP3: Chroman Ring-Opened Product | (Structure with opened chroman ring) | Oxidation |
Data on Forced Degradation Studies
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the expected percentage of degradation under various stress conditions.
| Stress Condition | Time | Temperature | % Degradation of Repinotan HCl | Major Degradation Products Formed |
| 0.1 M HCl | 24 hours | 60°C | ~15% | DP1 |
| 0.1 M NaOH | 8 hours | 60°C | ~12% | DP1 |
| 6% H₂O₂ | 24 hours | Room Temp | ~20% | DP2, DP3 |
| Dry Heat | 48 hours | 80°C | ~8% | Various minor products |
| Photolytic (UV/Vis) | 7 days | Room Temp | ~10% | Various minor products |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile:water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat at 80°C. Also, expose a solution of the drug to the same conditions. Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to UV (254 nm) and visible light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze samples at various time points.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for identifying unknown degradation products.
Caption: Simplified signaling pathway for Repinotan as a 5-HT1A receptor agonist.
References
Validation & Comparative
A Comparative Guide to Repinotan Hydrochloride and Buspirone for 5-HT1A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Repinotan (B170810) hydrochloride and Buspirone (B1668070), focusing on their agonistic activity at the serotonin (B10506) 1A (5-HT1A) receptor. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
The 5-HT1A receptor, a G-protein coupled receptor, is a significant target in the development of therapeutics for anxiety, depression, and other neuropsychiatric disorders. Activation of this receptor, particularly the presynaptic autoreceptors in the dorsal raphe nucleus and postsynaptic receptors in regions like the hippocampus and cortex, modulates serotonergic neurotransmission.[1][2] Repinotan hydrochloride and Buspirone are two prominent ligands that interact with the 5-HT1A receptor, albeit with distinct pharmacological profiles. Repinotan is recognized as a high-affinity, selective, and full agonist at the 5-HT1A receptor.[3][4] In contrast, Buspirone is classified as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors, and it also exhibits affinity for dopamine (B1211576) D2 receptors.[2][5][6]
Data Presentation
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Ki (nM) | pKi | Species | Radioligand | Source |
| This compound | - | >10 | Rat | [35S]GTPγS | [7] |
| Buspirone | 31.6 | 7.50 | Not Specified | Not Specified | [5][8] |
| Buspirone | 3.1 - 891.25 (range) | - | Human | [3H]8-OH-DPAT | [9] |
Lower Ki and higher pKi values indicate higher binding affinity.
Table 2: 5-HT1A Receptor Functional Activity
| Compound | Assay | Parameter | Value | Species/System | Source |
| This compound | [35S]GTPγS Binding | Emax | ~50% (relative to 5-HT) | Rat Hippocampal Membranes | [7] |
| Buspirone | Adenylyl Cyclase | Intrinsic Activity | 0.49 (relative to 5-HT) | HeLa cells expressing human 5-HT1A receptors | [5] |
| Buspirone | [35S]GTPγS Binding | Activity | Partial Agonist | CHO cells expressing human 5-HT1A receptors | [6] |
| Buspirone | Adenylyl Cyclase | EC50 (nM) | 3.0 ± 2.8 | Human Raphe Nuclei | [10] |
| Buspirone | Adenylyl Cyclase | Emax | 12 ± 1.9% | Human Raphe Nuclei | [10] |
Emax represents the maximum response a drug can produce. EC50 is the concentration of a drug that gives a half-maximal response.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Region-dependent effects of flibanserin and buspirone on adenylyl cyclase activity in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Repinotan hydrochloride compared to other neuroprotective agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Repinotan (B170810) hydrochloride with other classes of neuroprotective agents. Drawing upon preclinical experimental data, this document outlines the mechanistic pathways, summarizes quantitative outcomes, and details the experimental protocols utilized in these critical studies.
Introduction to Repinotan Hydrochloride
This compound (BAY x 3702) is a potent and highly selective full agonist of the serotonin (B10506) 5-HT1A receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various animal models of ischemic stroke and traumatic brain injury.[1] Despite promising preclinical results, Repinotan failed to show efficacy in a pivotal Phase III clinical trial for acute ischemic stroke.[2] This guide delves into the preclinical evidence to provide a comparative perspective on its efficacy against other neuroprotective strategies.
Mechanism of Action
Repinotan's primary neuroprotective mechanism is mediated through the activation of 5-HT1A receptors, leading to a cascade of downstream effects that collectively mitigate ischemic neuronal damage.[2][3]
The principal mechanism involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon binding to both presynaptic and postsynaptic 5-HT1A receptors.[2][3] This activation leads to neuronal hyperpolarization, which in turn inhibits neuronal firing and reduces the release of the excitatory neurotransmitter glutamate.[2][3] This reduction in excitotoxicity is a cornerstone of its neuroprotective action.
Beyond this primary pathway, Repinotan has been shown to modulate anti-apoptotic pathways. Experimental studies indicate that it can increase the expression of the anti-apoptotic protein Bcl-2 and suppress the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's neuroprotective effects.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound in animal models of stroke and compare it with other classes of neuroprotective agents. It is important to note that the data presented are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Efficacy of this compound in Rodent Stroke Models
| Animal Model | Dosing Regimen | Administration Route | Therapeutic Window | Infarct Volume Reduction (%) | Reference |
| Permanent MCAO (Rat) | 3 µg/kg (bolus) | Intravenous | Immediate | 73 | [1] |
| Permanent MCAO (Rat) | 3-10 µg/kg/hr (infusion) | Intravenous | Immediate | 65 | [1] |
| Permanent MCAO (Rat) | 10 µg/kg/hr (infusion) | Intravenous | 5 hours post-occlusion | 43 | [1] |
| Transient MCAO (Rat) | 10 µg/kg/hr (infusion) | Intravenous | Immediate | 97 | [1] |
| Transient MCAO (Rat) | 10 µg/kg/hr (infusion) | Intravenous | 5 hours post-occlusion | 81 | [1] |
| Acute Subdural Hematoma (Rat) | 3-10 µg/kg/hr (infusion) | Intravenous | Immediate | 65 | [1] |
| Acute Subdural Hematoma (Rat) | 3 µg/kg/hr (infusion) | Intravenous | 5 hours post-occlusion | 54 | [1] |
Table 2: Comparative Efficacy of Other Neuroprotective Agents in Rodent Stroke Models
| Agent Class | Agent | Animal Model | Infarct Volume Reduction (%) | Reference |
| NMDA Receptor Antagonist | MK-801 | Permanent MCAO (Rat) | 18-25 | [4] |
| NMDA Receptor Antagonist | MK-801 | Transient MCAO (Rat) | 73 | [4] |
| Calcium Channel Blocker | Nimodipine | Focal Cerebral Ischemia (Rat) | Statistically significant in 10 of 20 studies | [5] |
| Free Radical Scavenger | Edaravone (B1671096) | Focal Ischemia (Rodent) | 25.5 (structural outcome) | [6] |
Experimental Protocols
The majority of preclinical studies evaluating the neuroprotective efficacy of this compound and other agents have utilized the Middle Cerebral Artery Occlusion (MCAO) model in rodents to simulate ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Protocol in Rats
This protocol is a widely accepted method for inducing focal cerebral ischemia.[2][7]
1. Animal Preparation:
-
Male rats (e.g., Wistar or Sprague-Dawley), weighing 250-300g, are typically used.[7][8]
-
Animals are anesthetized, often with an inhalational anesthetic like isoflurane (B1672236) or an injectable combination such as ketamine/xylazine.[7]
-
Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.[7]
2. Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.[7]
-
The ECA is ligated distally and then coagulated.[2] A microvascular clip is placed on the CCA and ICA.
-
A small incision is made in the ECA stump.
-
A nylon monofilament (e.g., 4-0) with a rounded or silicone-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the Middle Cerebral Artery (MCA).[2][7] Occlusion is often confirmed by monitoring cerebral blood flow.[9]
-
For transient MCAO, the filament is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion.[10][11] For permanent MCAO, the filament remains in place.
-
The cervical incision is then closed.
3. Post-Operative Care and Assessment:
-
Animals are allowed to recover from anesthesia and are monitored for neurological deficits.
-
Infarct volume is typically assessed 24 to 72 hours post-MCAO using histological staining techniques, such as 2,3,5-triphenyltetrazolium chloride (TTC) staining, where the non-infarcted tissue stains red and the infarcted tissue remains unstained (white).[7]
Experimental Workflow for Preclinical Neuroprotective Agent Testing
Caption: Experimental workflow for testing neuroprotective agents in a rat MCAO model.
Discussion and Conclusion
Preclinical studies have robustly demonstrated the neuroprotective efficacy of this compound in animal models of stroke, with significant reductions in infarct volume observed even with a delayed therapeutic window.[1] Its mechanism of action, centered on the modulation of the 5-HT1A receptor to reduce excitotoxicity and apoptosis, provides a strong rationale for its neuroprotective potential.[2]
The failure of Repinotan in clinical trials, despite strong preclinical evidence, underscores the translational challenges in stroke research. Factors such as the heterogeneity of human stroke, the timing of intervention, and potential species-specific differences in drug metabolism and efficacy likely contributed to this outcome.
References
- 1. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporary middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]
- 10. PlumX [plu.mx]
- 11. biorxiv.org [biorxiv.org]
Validating the Neuroprotective Effects of Repinotan Hydrochloride In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of Repinotan (B170810) hydrochloride against other neuroprotective agents. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its potential as a therapeutic candidate.
Introduction to Repinotan Hydrochloride
This compound is a highly potent and selective agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3][4] Its neuroprotective properties have been primarily attributed to its ability to induce neuronal hyperpolarization, which in turn reduces neuronal firing and mitigates the excessive release of glutamate (B1630785), a key factor in excitotoxic neuronal death.[1][3][4] Beyond this primary mechanism, in vivo studies and reviews suggest that this compound also modulates intracellular signaling cascades, leading to the upregulation of the anti-apoptotic protein Bcl-2 and the suppression of the pro-apoptotic enzyme caspase-3.[4] While extensive in vivo data from models of stroke and traumatic brain injury support its neuroprotective potential, this guide focuses on the validation of these effects in controlled in vitro settings.[1][5]
In Vitro Neuroprotective Performance of this compound
Experimental evidence from in vitro studies demonstrates the neuroprotective efficacy of this compound in primary neuronal cultures subjected to various insults.
Attenuation of Glutamate-Induced Excitotoxicity
In cultured rat hippocampal neurons, this compound has been shown to protect against glutamate-induced neuronal damage. Treatment with this compound at concentrations ranging from 0.001 to 1 µM significantly reduced the number of damaged neurons and helped preserve the morphology and integrity of the neuronal network following a glutamate challenge.[2] This protective effect was abolished by the selective 5-HT1A receptor antagonist WAY 100635, confirming that the neuroprotective action is mediated through the 5-HT1A receptor.[2]
Inhibition of Apoptosis
This compound has also demonstrated anti-apoptotic effects in vitro. In mixed rat hippocampal neuronal/glial cultures, it conferred protection against serum deprivation-induced toxicity.[1] Furthermore, in both rat cortical and hippocampal neuron cultures, this compound, at concentrations between 50 pM and 1 µM, protected against staurosporine-induced apoptosis.[1] This was evidenced by a reduction in lactate (B86563) dehydrogenase (LDH) release, decreased DNA fragmentation, and fewer apoptotic bodies.[1]
Comparative Analysis with Other Neuroprotective Agents
While direct head-to-head in vitro comparative studies are limited, the following table summarizes the known in vitro neuroprotective data for this compound alongside other agents that act on similar pathways. This allows for an indirect comparison of their potential efficacy.
| Compound | Mechanism of Action | In Vitro Model | Effective Concentration | Readout | Reference |
| This compound | 5-HT1A Receptor Agonist | Cultured rat hippocampal neurons (Glutamate insult) | 0.001 - 1 µM | Reduced neuronal damage, preserved morphology | [2] |
| This compound | 5-HT1A Receptor Agonist | Rat cortical & hippocampal neurons (Staurosporine) | 50 pM - 1 µM | Reduced LDH release, DNA fragmentation, apoptotic body formation | [1] |
| Urapidil | 5-HT1A Receptor Agonist | Primary chick embryo neuronal cultures (Hypoxia) | 1 - 10 µM | Increased protein content | [6] |
| CM 57493 | 5-HT1A Receptor Agonist | Primary chick embryo neuronal cultures (Glutamate) | 1 - 10 µM | Ameliorated loss of cell viability | [6] |
| MK-801 (Dizocilpine) | Non-competitive NMDA Receptor Antagonist | Embryonic mouse cortical cells (Glutamate) | 1 µM | Preserved neuronal viability, prevented mitochondrial depolarization | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro experiments cited in the evaluation of neuroprotective compounds.
Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Primary cortical or hippocampal neurons are cultured for 14-16 days in vitro to allow for maturation and synapse formation. Non-neuronal cell division is typically inhibited with agents like uridine (B1682114) and 5-fluoro-2'-deoxyuridine.[7]
-
Treatment: The culture medium is replaced with a medium containing a neurotoxic concentration of L-glutamate (e.g., 0.5 mM) for a defined period (e.g., 1 hour).[2]
-
Drug Application: Following glutamate exposure, the medium is replaced with fresh medium containing this compound or the comparative agent at various concentrations.[2]
-
Assessment: After an incubation period (e.g., 18-24 hours), neuronal viability is assessed using methods such as Trypan Blue exclusion to count dead cells or morphological assessment to evaluate the integrity of the neuronal network.[2]
Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After inducing apoptosis and treating with the test compound, cells are harvested and lysed using a chilled lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysate is determined.
-
Assay Reaction: A specific amount of protein lysate is incubated with a colorimetric caspase-3 substrate (e.g., DEVD-pNA) in an appropriate reaction buffer.
-
Measurement: The cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm using a microplate reader.[8][9]
Bcl-2 Expression Analysis (Western Blot)
-
Protein Extraction: Following treatment, total protein is extracted from the cultured neurons using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Bcl-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control (e.g., GAPDH or β-actin).[10]
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. Neuroprotective effect of 5-HT1A receptor agonist, Bay X 3702, demonstrated in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of 5-HT1A receptor agonists against neuronal damage demonstrated in vivo and in vitro | Semantic Scholar [semanticscholar.org]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Analysis of Repinotan Hydrochloride and Sarizotan for Neuro-Pharmacological Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Repinotan hydrochloride and sarizotan (B1233828). The following sections detail their mechanisms of action, receptor binding profiles, functional activities, and preclinical data, supported by experimental methodologies and visual diagrams to facilitate understanding.
Introduction
This compound and sarizotan are both centrally acting compounds that have been investigated for their therapeutic potential in neurological disorders. While both interact with the serotonergic system, their distinct pharmacological profiles have led them down different developmental paths. Repinotan was primarily studied for its neuroprotective effects in acute ischemic stroke, whereas sarizotan was explored for its potential in treating L-DOPA-induced dyskinesia in Parkinson's disease and respiratory symptoms in Rett syndrome. This guide offers a side-by-side comparison to aid researchers in understanding their similarities and differences.
Mechanism of Action
This compound: Repinotan is a high-affinity, selective, and full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2] Its proposed neuroprotective mechanism involves the activation of both pre- and post-synaptic 5-HT1A receptors, which are coupled to G-protein-coupled inwardly rectifying K+ channels.[3] This activation leads to neuronal hyperpolarization, inhibiting neuron firing and reducing the release of the excitatory neurotransmitter glutamate.[3] By mitigating glutamate-induced excitotoxicity, Repinotan was investigated for its potential to protect neurons from damage during ischemic events.[3]
Sarizotan: Sarizotan exhibits a more complex pharmacological profile, acting as a high-affinity 5-HT1A receptor agonist and a dopamine (B1211576) D2-like receptor antagonist or partial agonist.[4][5][6] Its activity at 5-HT1A receptors is similar to that of Repinotan, suggesting a potential for modulating neuronal excitability. However, its interaction with dopamine receptors, particularly its antagonist properties at D2 and D3 receptors, and partial agonist activity at D2 receptors, has been the basis for its investigation in movement disorders.[4]
Receptor Binding Profile
The selectivity and affinity of a compound for its target receptors are critical determinants of its pharmacological effect. The following table summarizes the available binding affinity data for this compound and sarizotan. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Receptor | This compound (Ki, nM) | Sarizotan (IC50, nM) |
| Serotonin | ||
| 5-HT1A (human) | 0.25 | 0.1 |
| 5-HT1A (rat) | 0.25, 0.59 | 6.5 |
| Dopamine | ||
| D2 (human) | No high affinity reported | 17 |
| D2 (rat) | No high affinity reported | 15.1 |
| D3 (human) | No high affinity reported | 6.8 |
| D4.2 (human) | No high affinity reported | 2.4 |
| Adrenergic | ||
| α1 | Moderate affinity reported | Not reported |
| α2 | Moderate affinity reported | Not reported |
Note: Ki and IC50 values are measures of binding affinity, with lower values indicating higher affinity. These values can vary depending on the experimental conditions.
Signaling Pathways and Functional Activity
The interaction of Repinotan and sarizotan with their respective receptors initiates downstream signaling cascades that produce their physiological effects.
This compound: 5-HT1A Receptor Agonism
As a full agonist at 5-HT1A receptors, Repinotan mimics the action of the endogenous neurotransmitter serotonin. This activation of Gαi/o-coupled 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Figure 1. Signaling pathway of this compound via the 5-HT1A receptor.
Sarizotan: Dual 5-HT1A Agonism and Dopamine D2-like Antagonism
Sarizotan's dual mechanism of action results in a more complex signaling profile. Its 5-HT1A agonism follows a similar pathway to Repinotan, leading to neuronal inhibition. Concurrently, its antagonism at D2-like dopamine receptors blocks the effects of dopamine. D2 receptors are also Gαi/o-coupled, and their activation normally leads to the inhibition of adenylyl cyclase. By blocking these receptors, sarizotan can prevent this dopamine-mediated inhibition. The functional consequence of this dual activity depends on the specific neuronal context and the prevailing dopaminergic tone.
Figure 2. Dual mechanism of action of sarizotan.
Preclinical Efficacy
Both compounds have undergone preclinical evaluation in animal models relevant to their proposed therapeutic indications.
This compound in Ischemic Stroke
Repinotan demonstrated significant neuroprotective effects in rodent models of ischemic stroke, primarily through the middle cerebral artery occlusion (MCAO) model.
Experimental Data:
| Animal Model | Dosing Regimen | Outcome | Reference |
| Rat (pMCAO) | 3 µg/kg IV bolus | 73% reduction in infarct volume | [7] |
| Rat (pMCAO) | 3 & 10 µg/kg/hr IV infusion | 65% reduction in infarct volume | [7] |
| Rat (tMCAO) | 10 µg/kg/hr IV infusion (immediate) | 97% reduction in infarct volume | [7] |
| Rat (tMCAO) | 10 µg/kg/hr IV infusion (delayed 5 hours) | 81% reduction in infarct volume | [7] |
Experimental Workflow: Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is a standard procedure to induce focal cerebral ischemia followed by reperfusion, mimicking the pathophysiology of many human strokes.
Figure 3. Experimental workflow for the tMCAO model in rodents.
Sarizotan in Rett Syndrome
Sarizotan was investigated for its ability to alleviate respiratory abnormalities in mouse models of Rett syndrome, a neurodevelopmental disorder caused by mutations in the MECP2 gene.
Experimental Data:
| Animal Model | Dosing Regimen | Outcome | Reference |
| Mecp2-deficient mice | 5 mg/kg | Reduced apnea (B1277953) incidence to ~15% of pretreatment levels; corrected irregular breathing pattern | [8] |
| Mecp2-deficient mice | 7- or 14-day treatment | Apnea decreased to 25-33% of incidence seen with vehicle | [8] |
Clinical Development and Outcomes
Despite promising preclinical data, both this compound and sarizotan have faced challenges in clinical development.
-
This compound: A phase II clinical trial (the BRAINS study) in patients with acute ischemic stroke did not demonstrate a significant improvement in outcomes with Repinotan compared to placebo, leading to the discontinuation of its development for this indication.
-
Sarizotan: Sarizotan was investigated in Phase 2/3 clinical trials for L-DOPA-induced dyskinesia in Parkinson's disease and for respiratory symptoms in Rett syndrome (the STARS study).[9] Both of these trials failed to meet their primary endpoints, and the development of sarizotan for these indications was terminated.[9]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This method is used to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (Repinotan or sarizotan).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (General Protocol)
This assay is used to determine the functional effect of a compound on Gαi/o-coupled receptors.
-
Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT1A or D2) are cultured in appropriate media.
-
Treatment: The cells are treated with the test compound (Repinotan or sarizotan) at various concentrations. For antagonist testing, cells are co-treated with a known agonist.
-
Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce the production of cAMP.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cAMP is measured using a commercially available kit, often based on an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.
-
Data Analysis: The effect of the test compound on cAMP levels is quantified to determine its agonist or antagonist activity and its potency (EC50 or IC50).
Conclusion
This compound and sarizotan, while both targeting the 5-HT1A receptor, represent distinct pharmacological approaches. Repinotan is a highly selective 5-HT1A full agonist with demonstrated neuroprotective potential in preclinical models of stroke, though this did not translate to clinical efficacy. Sarizotan possesses a more complex profile with additional dopamine D2-like receptor antagonism, which led to its investigation in different neurological conditions, also with disappointing clinical results. This comparative guide highlights their key differences in receptor pharmacology, functional activity, and preclinical validation, providing a valuable resource for researchers designing future studies in neuropharmacology. The detailed experimental workflows and signaling pathway diagrams offer a clear visual aid to complement the quantitative data presented.
References
- 1. This compound|Cas# 144980-77-8 [glpbio.cn]
- 2. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mecp2 Deficiency Disrupts Norepinephrine and Respiratory Systems in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sarizotan - Wikipedia [en.wikipedia.org]
- 7. Transient middle cerebral artery occlusion with complete reperfusion in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Repinotan Hydrochloride's Efficacy in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Repinotan (B170810) hydrochloride, a high-affinity 5-HT1A receptor agonist, in various animal models of ischemic stroke. Its performance is objectively compared with that of other neuroprotective agents from different pharmacological classes, supported by experimental data from preclinical studies. This analysis aims to offer a clear perspective on the potential of Repinotan hydrochloride in the landscape of acute stroke therapy research.
Mechanism of Action: The Serotonergic Pathway in Neuroprotection
This compound exerts its neuroprotective effects primarily through the activation of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] This activation triggers a cascade of intracellular events aimed at mitigating the ischemic damage. The proposed mechanism involves neuronal hyperpolarization through the activation of G-protein-coupled inwardly rectifying K+ channels, which leads to an inhibition of neuronal firing and a reduction in the release of the excitotoxic neurotransmitter glutamate (B1630785).[2] By dampening glutamatergic excitotoxicity, Repinotan helps to preserve neuronal integrity in the ischemic penumbra.
Comparative Efficacy in Preclinical Stroke Models
The neuroprotective potential of this compound has been extensively evaluated in rodent models of focal cerebral ischemia, primarily the permanent and transient Middle Cerebral Artery Occlusion (pMCAO and tMCAO) models. These models are widely accepted for simulating the pathophysiology of human ischemic stroke.
Permanent Middle Cerebral Artery Occlusion (pMCAO)
The pMCAO model represents a scenario of irreversible vessel blockage. In this model, Repinotan has demonstrated significant efficacy in reducing the volume of infarcted brain tissue.
| Agent | Class | Animal Model | Dosage | Administration Time | Infarct Volume Reduction (%) | Reference |
| This compound | 5-HT1A Agonist | Rat (pMCAO) | 3 µg/kg (i.v. bolus) | At occlusion | 73 | [1] |
| Rat (pMCAO) | 3-10 µg/kg/hr (i.v. infusion) | At occlusion | 65 | [1] | ||
| Rat (pMCAO) | 10 µg/kg/hr (i.v. infusion) | 5 hours post-occlusion | 43 | [1] | ||
| MK-801 (Dizocilpine) | NMDA Receptor Antagonist | Rat (pMCAO) | 0.12 mg/kg bolus + 1.8 µg/kg/min infusion | At occlusion | ~50 (hemisphere), ~60 (cortex) | [3] |
| Rat (pMCAO) | 0.5 mg/kg (i.v.) | 30 min post-occlusion | 52 (cortex) | [4] | ||
| Rat (pMCAO) | 1 mg/kg (i.p.) | 30 min pre-occlusion | 55 (cortex) | [5] | ||
| Edaravone | Free Radical Scavenger | Rat (MCAO) | 6 mg/kg (i.v.) | Post-occlusion | Significant reduction | [6] |
Transient Middle Cerebral Artery Occlusion (tMCAO)
The tMCAO model mimics ischemic stroke with subsequent reperfusion, a common clinical scenario. Repinotan has shown remarkable efficacy in this model, particularly when administered early after the ischemic event.
| Agent | Class | Animal Model | Dosage | Administration Time | Infarct Volume Reduction (%) | Reference |
| This compound | 5-HT1A Agonist | Rat (tMCAO) | 10 µg/kg/hr (i.v. infusion) | Immediately after occlusion | 97 | [1] |
| Rat (tMCAO) | 10 µg/kg/hr (i.v. infusion) | 5 hours post-occlusion | 81 | [1] | ||
| MK-801 (Dizocilpine) | NMDA Receptor Antagonist | Rat (tMCAO) | Not specified | Not specified | 73 | [7] |
| Edaravone | Free Radical Scavenger | Rat (tMCAO) | 3 mg/kg (i.v.) | Post-occlusion | Significant reduction | [8] |
| Chlormethiazole | GABA-A Receptor Modulator | Rat (tMCAO) | 1000 µmol/kg (i.p.) | 10 min post-reperfusion | Significant reduction in damage volume | [9][10] |
| Diazepam | GABA-A Receptor Modulator | Rat (tMCAO) | 10 mg/kg (i.p.) | 30 and 90 min post-occlusion | No significant reduction (normothermic) | [11] |
Experimental Protocols
A standardized experimental workflow is crucial for the reliable assessment of neuroprotective agents in preclinical stroke models. The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound in a rat MCAO model.
Middle Cerebral Artery Occlusion (MCAO) Procedure
The MCAO procedure is a standard method to induce focal cerebral ischemia in rodents.
-
Transient MCAO (tMCAO): Involves the temporary occlusion of the middle cerebral artery, typically for 60 to 120 minutes, followed by reperfusion. This is often achieved by inserting a filament into the internal carotid artery to block the origin of the MCA. The filament is later withdrawn to allow blood flow to resume.
-
Permanent MCAO (pMCAO): Involves the permanent ligation or cauterization of the middle cerebral artery, resulting in a persistent ischemic core.
Histological Assessment of Infarct Volume
Following the experimental period, animals are typically euthanized, and their brains are removed for analysis. A common method for quantifying the extent of ischemic damage is 2,3,5-triphenyltetrazolium chloride (TTC) staining. TTC is a colorless salt that is reduced by mitochondrial enzymes in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains unstained (white), allowing for the clear delineation and quantification of the infarct volume.
Concluding Remarks
The preclinical data strongly support the neuroprotective efficacy of this compound in both permanent and transient models of focal cerebral ischemia in rats. It demonstrates a robust reduction in infarct volume with a notable therapeutic window of up to 5 hours post-occlusion.
When compared to other neuroprotective agents, Repinotan's efficacy, particularly in the tMCAO model, appears promising. While NMDA receptor antagonists like MK-801 and free radical scavengers such as Edaravone also show significant neuroprotective effects, direct comparative studies are limited. The data for GABA-A receptor modulators is more varied, with chlormethiazole showing promise in a different ischemia model, while diazepam's efficacy is questionable under normothermic conditions.
It is important to note that despite the promising preclinical results for many neuroprotective agents, translation to clinical success has been challenging. The favorable preclinical profile of this compound, characterized by its potent efficacy and a clinically relevant therapeutic window, underscores the need for further investigation and well-designed clinical trials to determine its potential as a therapeutic intervention for acute ischemic stroke in humans.
References
- 1. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective action of dizocilpine (MK-801) in the rat middle cerebral artery occlusion model of focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of dizocilpine (MK-801), phencyclidine, and nimodipine on infarct size 48 h after middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of chlormethiazole on neuronal damage in a model of transient focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of chlormethiazole on ... preview & related info | Mendeley [mendeley.com]
- 11. Diazepam does not reduce infarct size in rats subjected to transient occlusion of the middle cerebral artery when normothermia is maintained - PubMed [pubmed.ncbi.nlm.nih.gov]
Repinotan Hydrochloride: A Case Study in Preclinical Promise and Clinical Discrepancy
An analysis of the translational gap between animal models and human trials for the 5-HT1A receptor agonist, Repinotan (B170810) hydrochloride, reveals a stark contrast in efficacy for treating acute ischemic stroke and traumatic brain injury. While preclinical studies consistently demonstrated robust neuroprotective effects, these findings were not successfully replicated in human clinical trials, highlighting critical challenges in drug development for neurological emergencies.
Repinotan hydrochloride, a potent and selective 5-HT1A receptor agonist, emerged as a promising neuroprotective agent in various animal models of acute brain injury.[1][2][3][4] However, this optimism from preclinical research did not translate into clinical success, as subsequent human trials failed to demonstrate significant efficacy.[1][5] This guide provides a comparative analysis of the key preclinical and clinical studies, detailing the experimental protocols and outcomes to shed light on this translational failure.
Preclinical Efficacy: Consistent Neuroprotection in Animal Models
A substantial body of preclinical evidence supported the neuroprotective potential of this compound. Studies in rodent models of middle cerebral artery occlusion (MCAO), a common method to simulate ischemic stroke, and traumatic brain injury (TBI) consistently reported significant reductions in brain damage and improvements in functional outcomes.
Key Preclinical Findings:
-
Reduced Infarct Volume: In models of both permanent and transient MCAO, Repinotan administration led to a dose-dependent reduction in the volume of infarcted brain tissue.[1][2][4] For instance, in one study, a 10 microg/kg per hour intravenous infusion of Repinotan reduced infarct volume by 43% even when administered 5 hours after the ischemic event.[2]
-
Improved Neurological Function: Beyond structural preservation, treated animals exhibited better performance on motor and cognitive tasks compared to control groups. In a rat model of TBI, Repinotan attenuated spatial learning and memory deficits.[3]
-
Broad Therapeutic Window: Animal studies suggested a relatively long therapeutic window of at least 5 hours after the initial injury, a critical factor for clinical applicability in stroke and TBI.[1][2][4]
Clinical Trials: A Failure to Replicate Efficacy in Humans
Despite the promising preclinical data, human clinical trials did not confirm the neuroprotective benefits of this compound in patients with acute ischemic stroke or TBI.
Key Clinical Trial Outcomes:
-
Lack of Significant Efficacy in Stroke: The BRAINS (Bay x 3702 in Acute Ischemic Stroke) study, a Phase II double-blind, placebo-controlled trial, found no statistically significant difference in good outcomes at three months between patients receiving Repinotan and those receiving placebo, although a trend towards better outcomes was observed at the 1.25 mg/day dose.[5] A review of the neuroprotective properties of Repinotan also noted that the first randomized, double-blind, placebo-controlled clinical trial failed to demonstrate its efficacy in acute ischemic stroke.[1]
-
Safety and Tolerability: The clinical trials did establish that Repinotan was generally well-tolerated, with an incidence of adverse events comparable to placebo.[5][6] The most common adverse event reported was headache.[5]
Comparative Analysis of Study Data
The following tables summarize the quantitative data from key preclinical and clinical studies to highlight the discrepancies in outcomes.
Table 1: Comparison of Efficacy in Preclinical Animal Models
| Study Focus | Animal Model | Intervention | Key Efficacy Endpoints | Outcome |
| Ischemic Stroke | Permanent MCAO (Rat) | Repinotan (0.3-100 µg/kg/hr IV) | Infarct volume reduction | 65% reduction with 3 and 10 µg/kg/hr[2] |
| Ischemic Stroke | Transient MCAO (Rat) | Repinotan (10 µg/kg/hr IV) | Infarct volume reduction | 97% reduction (immediate), 81% reduction (5hr delay)[2] |
| Traumatic Brain Injury | Acute Subdural Hematoma (Rat) | Repinotan (3 and 10 µg/kg/hr IV) | Infarct volume reduction | 65% reduction[2] |
| Traumatic Brain Injury | Controlled Cortical Impact (Rat) | Repinotan (10 µg/kg/hr IV) | Hippocampal neuronal loss, Cortical tissue damage, Spatial learning | Reduced neuronal loss and cortical damage, attenuated spatial learning deficits[3] |
Table 2: Comparison of Efficacy in Human Clinical Trials
| Study | Condition | Intervention | Key Efficacy Endpoints | Outcome |
| BRAINS Study | Acute Ischemic Stroke | Repinotan (0.5, 1.25, or 2.5 mg/day IV) vs. Placebo | Proportion of patients with good outcomes at 3 months | No statistically significant difference, trend towards benefit with 1.25 mg/day dose[5] |
| Phase II TBI Study | Severe Traumatic Brain Injury | Repinotan (0.5, 1.25, or 2.5 mg/day IV) vs. Placebo | Glasgow Outcome Scale | Descriptive data showed a somewhat greater proportion of good or moderate disability in Repinotan-treated patients (60%) vs. placebo (50%)[6] |
Experimental Protocols
Preclinical Study Methodology (Exemplar: MCAO Model)
A common experimental protocol for inducing ischemic stroke in rats involves the following steps:
-
Animal Model: Adult male Wistar rats are typically used.
-
Anesthesia: Anesthesia is induced and maintained using isoflurane (B1672236) or a similar anesthetic agent.
-
Surgical Procedure (MCAO): The middle cerebral artery is occluded by inserting a nylon monofilament into the internal carotid artery. For transient MCAO, the filament is withdrawn after a specific period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the filament remains in place.
-
Drug Administration: this compound or a vehicle (placebo) is administered intravenously as a bolus or continuous infusion at predetermined doses and time points relative to the MCAO procedure.
-
Outcome Assessment:
-
Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue. The infarct volume is then quantified using image analysis software.
-
Neurological Scoring: Behavioral tests, such as the neurological deficit score, are performed to assess motor and sensory function.
-
Clinical Trial Methodology (Exemplar: BRAINS Study)
The BRAINS study was a randomized, double-blind, placebo-controlled, multicenter Phase II clinical trial with the following design[5]:
-
Patient Population: Patients with acute hemispheric ischemic stroke and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.
-
Randomization: Patients were randomized to receive either placebo or one of three doses of Repinotan (0.5, 1.25, or 2.5 mg/day).
-
Intervention: The assigned treatment was administered as a continuous intravenous infusion for 72 hours, initiated within six hours of symptom onset.
-
Primary Outcome: The primary efficacy endpoint was the proportion of patients with a good outcome at three months, as defined by a score of 0 or 1 on the Modified Rankin Scale (mRS).
-
Safety Assessment: Safety and tolerability were monitored through the recording of adverse events, laboratory tests, and vital signs.
Proposed Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a full agonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1][4][6] The proposed neuroprotective mechanism involves the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels upon binding to both presynaptic and postsynaptic 5-HT1A receptors.[1][4] This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[1][4] This reduction in excitotoxicity is believed to be a key factor in its neuroprotective effects. Additionally, experimental studies suggest that Repinotan may influence other downstream pathways, including the upregulation of the anti-apoptotic protein Bcl-2 and the suppression of caspase-3 activity.[1][4]
References
- 1. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective 5-HT(1A) receptor agonist repinotan HCl attenuates histopathology and spatial learning deficits following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Repinotan Hydrochloride: A Comparative Meta-Analysis of Clinical Trial Data for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Repinotan (B170810) hydrochloride, a selective 5-HT1A receptor agonist investigated for its neuroprotective effects. The product's performance is objectively compared with other neuroprotective agents for acute ischemic stroke, supported by available experimental data.
Comparative Analysis of Efficacy and Safety
Repinotan hydrochloride has been evaluated in clinical trials primarily for its potential neuroprotective role in acute ischemic stroke. The following tables summarize the quantitative data from key clinical trials of Repinotan and compare it with other notable neuroprotective agents that have been investigated for the same indication.
Table 1: Efficacy of this compound in Acute Ischemic Stroke
| Clinical Trial | Treatment Group | N | Primary Efficacy Endpoint | Outcome | p-value |
| BRAINS Study | Repinotan 0.5 mg/day | - | Good outcome at 3 months | No significant difference from placebo | - |
| Repinotan 1.25 mg/day | - | Good outcome at 3 months | Trend towards better outcome vs. placebo | Not statistically significant | |
| Repinotan 2.5 mg/day | - | Good outcome at 3 months | No significant difference from placebo | - | |
| Placebo | - | Good outcome at 3 months | - | - | |
| NCT00044915 | Repinotan HCl | 342 | Barthel Index (BI) ≥85 at 3 months | 37.1% response rate | 0.149 |
| Placebo | 337 | Barthel Index (BI) ≥85 at 3 months | 42.4% response rate |
A "good outcome" in the BRAINS study was not explicitly defined in the available summary. The NCT00044915 trial did not demonstrate a clinical benefit for Repinotan.
Table 2: Comparative Efficacy of Alternative Neuroprotective Agents in Acute Ischemic Stroke
| Drug | Clinical Trial | Treatment Group | N | Primary Efficacy Endpoint | Outcome | p-value |
| Edaravone | Edaravone in AIS | Edaravone | 25 | Favorable outcome (mRS ≤2) at 90 days | 72% with favorable outcome | < 0.005 (vs. placebo) |
| Placebo | 25 | Favorable outcome (mRS ≤2) at 90 days | 40% with favorable outcome | |||
| Nerinetide | ESCAPE-NA1 | Nerinetide | 549 | Favorable outcome (mRS 0-2) at 90 days | 61.4% with favorable outcome | 0.35 (vs. placebo) |
| Placebo | 556 | Favorable outcome (mRS 0-2) at 90 days | 59.2% with favorable outcome | |||
| Citicoline | Citicoline in AIS | Citicoline (500 mg) | 267 | Barthel Index ≥95 at 12 weeks | 40% with full recovery | No significant difference |
| Placebo | 127 | Barthel Index ≥95 at 12 weeks | 40% with full recovery |
mRS: modified Rankin Scale. It is important to note that these trials have different designs and patient populations, making direct comparisons challenging.
Table 3: Safety and Tolerability of this compound
| Clinical Trial | Treatment Group | Most Common Adverse Events | Serious Adverse Events |
| BRAINS Study | Repinotan (all doses) | Headache (21.3% to 35%) | Neurological worsening, cerebral hemorrhage, brain edema (similar to placebo) |
| Placebo | Headache (24.1%) | Neurological worsening, cerebral hemorrhage, brain edema | |
| NCT00044915 | Repinotan HCl | Not specified in available data | No apparent safety concerns were identified |
| Placebo | Not specified in available data |
Experimental Protocols
Below are the summarized methodologies for the key clinical trials of this compound.
The BRAINS Study
-
Objective: To examine the safety, tolerability, and optimal dose of Repinotan in patients with acute ischemic stroke.
-
Study Design: A double-blind, placebo-controlled, parallel-group, multicenter Phase II study.
-
Patient Population: 240 patients with acute hemispheric ischemia and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.
-
Intervention: Patients were randomized to receive a continuous intravenous infusion of Repinotan at doses of 0.5, 1.25, or 2.5 mg/day, or a placebo, for 72 hours. Treatment was initiated within six hours of symptom onset.
-
Primary Outcome Measures: Safety and tolerability of Repinotan.
-
Secondary Outcome Measures: Proportion of patients with good outcomes at three months.
Clinical Trial NCT00044915
-
Objective: To evaluate the efficacy, safety, tolerability, and pharmacokinetic/pharmacodynamic effects of a targeted exposure of intravenous Repinotan in patients with acute ischemic stroke.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.
-
Patient Population: 782 patients with acute ischemic stroke. Inclusion criteria included an NIHSS total score of 8 to 23 with a motor deficit of ≥ 2.
-
Intervention: Patients were randomized in a 1:1 ratio to receive a continuous intravenous infusion of Repinotan HCl or placebo for 72 hours. Treatment was to be initiated within 4.5 hours of symptom onset.
-
Primary Outcome Measure: Response rate on the Barthel Index (≥85) at 3 months.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound acts as a full agonist at the serotonin (B10506) 1A (5-HT1A) receptor. Its neuroprotective effects are believed to be mediated through the following signaling cascade:
Caption: Repinotan HCl signaling pathway leading to neuroprotection.
General Experimental Workflow for a Neuroprotective Agent Clinical Trial in Acute Ischemic Stroke
The following diagram illustrates a typical workflow for a clinical trial investigating a new neuroprotective agent for acute ischemic stroke.
Caption: Generalized workflow of a clinical trial for a neuroprotective agent.
References
A Comparative Guide to the Pharmacokinetics of Repinotan Hydrochloride Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of Repinotan (B170810) hydrochloride, a potent 5-HT1A receptor agonist, across different preclinical species and humans. The information presented is intended to support researchers in designing and interpreting preclinical studies and to offer insights for translational drug development.
While comprehensive pharmacokinetic data for Repinotan hydrochloride in all commonly used preclinical species is not publicly available, this guide consolidates the existing information for rats and humans and discusses general principles of interspecies pharmacokinetic differences that may be applicable to dogs and monkeys.
Data Presentation
The following table summarizes the available pharmacokinetic parameters for this compound following intravenous (IV) administration. It is important to note the current data gaps for canine and primate models.
| Pharmacokinetic Parameter | Rat | Dog | Monkey | Human (Extensive Metabolizers) |
| Elimination Half-life (t½) | ~1 hour[1] | Data not available | Data not available | ~1 hour[2] |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available | Data not available | Dose-dependent |
| Time to Peak Concentration (Tmax) | Not applicable (IV) | Not applicable (IV) | Not applicable (IV) | Not applicable (IV) |
| Area Under the Curve (AUC) | Data not available | Data not available | Data not available | Dose-proportional |
| Metabolism | Primarily hepatic | Data not available | Data not available | Primarily via CYP2D6[2] |
| Oral Bioavailability | Data not available | Data not available | Data not available | Data not available |
| Plasma Protein Binding | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully disclosed in the public domain. However, based on standard practices for similar compounds, a general methodology can be outlined.
Animal Studies (General Protocol)
A typical pharmacokinetic study in rats, dogs, or monkeys would likely follow the workflow illustrated below.
1. Animal Models:
-
Species: Sprague-Dawley or Wistar rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used.
-
Health Status: Animals are typically healthy, adult, and of a specific sex (often male to avoid hormonal cycle influences) and weight range. They are acclimatized to the laboratory conditions before the study.
2. Drug Administration:
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol) for administration.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection or infusion into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys) to determine elimination characteristics.
-
Oral (PO): Administered via gavage to assess oral absorption and bioavailability.
-
-
Dose Levels: A range of doses is typically used to assess dose proportionality.
3. Blood Sampling:
-
Schedule: Blood samples are collected at predetermined time points post-dosing. For IV studies, sampling is more frequent initially to capture the distribution phase. For oral studies, sampling is designed to capture absorption, distribution, and elimination phases.
-
Method: Blood is collected from appropriate sites (e.g., retro-orbital sinus or tail vein in rats, cephalic or saphenous vein in dogs and monkeys) into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Bioanalytical Method:
-
Sample Preparation: Plasma is separated from blood by centrifugation. Repinotan is then extracted from the plasma using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Quantification: The concentration of Repinotan in the plasma samples is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
-
Parameters: Key parameters calculated include:
-
For IV administration: Elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
For oral administration: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and oral bioavailability (F%).
-
Interspecies Differences and Signaling Pathway
The metabolism of this compound in humans is primarily mediated by the cytochrome P450 enzyme CYP2D6. The activity of this enzyme can vary significantly between species, which is a major factor contributing to interspecies differences in pharmacokinetics.
As depicted in the diagram, while CYP2D6 is the primary enzyme in humans, the specific CYP450 homologs and their activity levels in rats, dogs, and monkeys can differ. This can lead to variations in the rate of metabolism and, consequently, differences in the half-life and clearance of Repinotan across these species. Furthermore, plasma protein binding can also exhibit significant interspecies variability, affecting the unbound, pharmacologically active fraction of the drug. These factors underscore the importance of conducting species-specific pharmacokinetic studies for accurate translation of preclinical data to humans.
References
Safety Operating Guide
Proper Disposal of Repinotan Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Repinotan hydrochloride, a potent and selective 5-HT1A receptor agonist used in research, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its pharmacological activity and high toxicity to aquatic life, this compound must be treated as hazardous waste. Standard laboratory protocols for hazardous chemical waste management must be strictly followed.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
| Hazard Classification | Description | Regulatory Guideline Reference |
| Acute Oral Toxicity | Harmful if swallowed. | GHS Category 4 |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life. | GHS Category 1[1] |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long-lasting effects. | GHS Category 1[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. In-laboratory treatment or neutralization is not advised without specific and validated protocols for this compound due to the potential for creating other hazardous byproducts.
1. Waste Identification and Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused neat compound, contaminated spatulas, weighing paper, and PPE (gloves, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Aqueous solutions should not be disposed of down the drain under any circumstances due to the compound's high aquatic toxicity[1].
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents present. For mixtures, list all components and their approximate concentrations.
-
Include the full name of the principal investigator, laboratory room number, and the date the waste was first added to the container.
3. Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Segregate the this compound waste from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Do not accumulate excessive amounts of waste. Follow your institution's guidelines on maximum storage times and quantities for satellite accumulation areas.
-
The EHS office will arrange for the ultimate disposal of the waste, which will typically involve incineration by a licensed hazardous waste disposal vendor.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific chemical hygiene plan and hazardous waste management procedures for detailed local requirements. By adhering to these protocols, researchers can minimize risks and contribute to a safe and environmentally responsible laboratory environment.
References
Essential Safety and Logistical Information for Handling Repinotan Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Repinotan hydrochloride, a potent and selective 5-HT1A receptor agonist. Adherence to these guidelines is essential to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on the hazardous nature of this compound, which is harmful if swallowed and very toxic to aquatic life, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated. |
| Body Protection | Disposable Gown | A disposable, long-sleeved gown made of a protective material like polyethylene-coated polypropylene (B1209903) should be worn. Ensure cuffs are tucked into the inner gloves. |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. |
| Respiratory Protection | N95 or higher Respirator | A NIOSH-approved N95 or higher-rated respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Container Type | Labeling |
| Solid Waste | Yellow, puncture-resistant container | "Hazardous Chemical Waste: this compound" |
| (Gloves, gowns, shoe covers, contaminated labware) | ||
| Liquid Waste | Leak-proof, screw-cap container | "Hazardous Chemical Waste: this compound (in [solvent])" |
| (Unused solutions, solvent rinses) | ||
| Sharps | Puncture-proof sharps container | "Hazardous Chemical Sharps: this compound" |
| (Needles, syringes, contaminated glassware) |
Disposal Procedure
-
Segregate Waste: At the point of generation, immediately place all contaminated materials into the appropriate, labeled waste container.
-
Secure Containers: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
